D-Fructose-4,6-13C2
Description
Properties
Molecular Formula |
C₄¹³C₂H₁₂O₆ |
|---|---|
Molecular Weight |
182.14 |
Synonyms |
Advantose FS 95-4,6-13C2; D-(-)-Fructose-4,6-13C2; D-(-)-Levulose-4,6-13C2; D-Arabino-2-hexulose-4,6-13C2; Fructose-4,6-13C2; Fruit Sugar-4,6-13C2; Fujifructo L 95-4,6-13C2; Furucton-4,6-13C2; Hi-Fructo 970-4,6-13C2; Krystar-4,6-13C2; Krystar 300-4,6 |
Origin of Product |
United States |
Foundational & Exploratory
Precision Metabolic Flux Analysis: The D-Fructose-4,6-13C2 Protocol
Executive Summary
D-Fructose-4,6-13C2 represents a high-fidelity isotopic tracer designed to resolve the "triose scrambling" ambiguity inherent in standard fructose metabolism studies. Unlike uniformly labeled ([U-13C6]) or C1-labeled variants, this specific isotopomer targets the Glyceraldehyde (GA) branch of hepatic fructolysis with atomic precision.
By labeling the C4 and C6 positions, researchers can distinctively track the metabolic fate of the post-aldolase "bottom" triose (Glyceraldehyde) separate from the "top" triose (DHAP). This protocol is critical for quantifying hepatic de novo lipogenesis (DNL) , pyruvate dehydrogenase (PDH) flux , and the direct vs. indirect pathways of gluconeogenesis .
Part 1: Mechanistic Basis & Tracing Logic
The Aldolase B Cleavage Event
The utility of D-Fructose-4,6-13C2 relies on the specific cleavage mechanism of Aldolase B . In the liver, fructose is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P).[1] Aldolase B then cleaves F1P between Carbon 3 and Carbon 4.
-
Carbons 1-3 (Unlabeled): Form Dihydroxyacetone Phosphate (DHAP).
-
Carbons 4-6 (Labeled): Form D-Glyceraldehyde (GA).
Carbon Atom Transitions
Because the input fructose is labeled at C4 and C6, the resulting Glyceraldehyde carries the label at its C1 (aldehyde) and C3 (terminal alcohol) positions. This creates a unique downstream signature:
-
Glyceraldehyde (GA): Becomes [1,3-13C2]-GA .
-
Glyceraldehyde-3-Phosphate (GAP): Phosphorylation by Triokinase yields [1,3-13C2]-GAP .
-
Pyruvate: Glycolysis converts GAP to Pyruvate.
-
GAP C1 (Labeled)
Pyruvate C1 (Carboxyl). -
GAP C3 (Labeled)
Pyruvate C3 (Methyl). -
Result:[1,3-13C2]-Pyruvate .
-
-
Acetyl-CoA & TCA Entry:
-
Pyruvate Dehydrogenase (PDH) decarboxylates Pyruvate C1.
-
Release:
CO2 (Measurable in breath/headspace). -
Product:[2-13C]-Acetyl-CoA (Methyl-labeled).
-
Pathway Visualization
The following diagram illustrates the atom mapping from parent fructose to downstream lipogenic precursors.
Caption: Atom transition map for D-Fructose-4,6-13C2 showing the specific generation of Methyl-labeled Acetyl-CoA and 13CO2.
Part 2: Applications & Experimental Design
Resolving Triose Scrambling (The "Dilution" Problem)
In standard [U-13C] fructose studies, both DHAP and GA are labeled. This masks the activity of Triose Phosphate Isomerase (TPI) . By using [4,6-13C2], only the GA pool is initially labeled.
-
Hypothesis: If TPI equilibration is fast, the label will appear in DHAP-derived products (e.g., glycerol backbone of triglycerides).
-
Observation: If the label is found exclusively in oxidation products (CO2) or Acetyl-CoA, it suggests "channeling" of GA directly into glycolysis, bypassing the DHAP pool.
Simultaneous Oxidation & Lipogenesis Measurement
This tracer is unique because it provides two distinct readouts from a single molecule:
-
Oxidation Rate: Measured via the release of
CO2 (from Fructose C4 Pyruvate C1). -
Lipogenic Flux: Measured via the incorporation of [2-13C]Acetyl-CoA into Palmitate (from Fructose C6
Pyruvate C3).
Gluconeogenesis (GNG) Pathway Analysis
When fructose drives glucose production, it must recombine DHAP and GAP.
-
Scenario: Fructose-4,6-13C2 is administered.
-
Result: The resulting Glucose-6-Phosphate will be labeled at C1 and C3 (if GAP becomes the "bottom" of F-1,6-BP) or C4 and C6 (if GAP becomes the "top").
-
Application: This allows mapping of the stereospecificity of Aldolase B in the gluconeogenic direction.
Part 3: Experimental Protocol (LC-MS/MS)
Reagents & Materials
-
Tracer: D-Fructose-4,6-13C2 (Isotopic Purity >99%).
-
System: UHPLC coupled to High-Resolution Mass Spectrometry (Orbitrap or Q-TOF).
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide) for polar metabolites.
Workflow: In Vitro Hepatocyte Tracing
Step 1: Tracer Media Preparation Prepare glucose-free DMEM (or physiological glucose 5mM) supplemented with 2mM D-Fructose-4,6-13C2.
-
Control: Use [U-13C6] Fructose to establish total carbon uptake.
Step 2: Incubation
-
Seed primary hepatocytes or HepG2 cells.
-
Incubate for 2-4 hours (steady state for glycolysis/TCA) or 12-24 hours (for lipogenesis).
-
Optional: Capture headspace gas if measuring
CO2 evolution.
Step 3: Metabolite Extraction
-
Quench metabolism immediately with 80:20 Methanol:Water (-80°C) .
-
Scrape cells and sonicate.
-
Centrifuge (14,000 x g, 10 min, 4°C) to pellet protein.
-
Dry supernatant under nitrogen flow; reconstitute in 50:50 ACN:H2O.
Step 4: MS Acquisition Parameters
-
Polarity: Negative Mode (for glycolytic intermediates), Positive Mode (for Acetyl-CoA/Amino Acids).
-
Resolution: >60,000 (to resolve 13C peaks from isobaric interferences).
Target Mass Isotopomers
The following table summarizes the expected Mass Isotopomer Distribution (MID) if the pathway is active.
| Metabolite | Parent Formula | Expected Label (m+x) | Origin of Label |
| Fructose | C6H12O6 | m+2 | Input Tracer |
| Fructose-1-P | C6H13O9P | m+2 | Direct Phosphorylation |
| DHAP | C3H7O6P | m+0 | Top half (C1-3) - Unlabeled |
| Glyceraldehyde | C3H6O3 | m+2 | Bottom half (C4-6) - Labeled |
| Pyruvate | C3H4O3 | m+2 | From GAP [1,3-13C2] |
| Lactate | C3H6O3 | m+2 | Reduction of Pyruvate |
| Acetyl-CoA | C23H38N7O17P3S | m+1 | Decarboxylation of Pyruvate (Loss of C1) |
| Citrate | C6H8O7 | m+1 | Condensation of m+1 Acetyl-CoA + OAA |
| Palmitate | C16H32O2 | m+2, m+4... | Incorporation of m+1 Acetyl-CoA units |
Part 4: Data Interpretation & Troubleshooting
Calculating Fractional Contribution
To determine the contribution of fructose to the Acetyl-CoA pool (
The TPI Equilibration Check
-
Scenario: You observe m+2 DHAP .
-
Interpretation: This indicates that labeled GAP (formed from Fructose-4,6) has been converted back into DHAP via Triose Phosphate Isomerase.
-
Metric: The ratio of
indicates the reversibility of the triose pool relative to forward glycolytic flux.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for in vitro metabolic tracing using D-Fructose-4,6-13C2.
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Demonstrates the standard flux analysis of fructose using stable isotopes, establishing the baseline for triose partitioning.
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.
-
Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology-Endocrinology and Metabolism. The foundational text for interpreting lipogenesis (DNL)
-
Kibbey, R. G. (2015). "Mitochondrial GTP regulates glucose-stimulated insulin secretion." Cell Metabolism. (Contextual Reference): Illustrates the use of specific pyruvate/TCA cycle transitions to map phosphoenolpyruvate carboxykinase (PEPCK) flux, which is analogous to the logic used here for Fructose-4,6 tracing.
-
Clearsynth. "D-[1,3,4,6-13C4]fructose Product Data." (Technical Verification): Confirms the synthesis capability of specific fructose isotopomers involving the 4,6 positions for advanced metabolic tracing.
-
[2]
-
Sources
Positional Isotopomer Analysis in Fructose Metabolism: A Technical Guide to Pathway Resolution
Topic: Understanding Positional Isotopomers in Fructose Metabolism Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Metabolic Scientists, Drug Development Leads
Executive Summary
In the landscape of metabolic disease research—specifically Non-Alcoholic Steatohepatitis (NASH) and hepatocellular carcinoma (HCC)—fructose has emerged as a distinct metabolic driver compared to glucose. While standard mass isotopomer distribution (MID) analysis provides total enrichment data, it fails to distinguish the precise routing of carbon atoms through the unique "scrambling" steps of fructolysis.
This guide details the application of positional isotopomer analysis (PIA) to resolve fructose metabolism. By tracing specific carbon atoms (e.g.,
The Biochemistry of Fructolysis: Why Position Matters
Unlike glucose, which is regulated by Phosphofructokinase-1 (PFK-1), fructose enters the glycolytic pathway via a "backdoor" that bypasses this rate-limiting step.[1] This unregulated influx leads to rapid depletion of hepatic ATP and accumulation of triose phosphates.
The Atom Mapping Logic
To design a valid tracer experiment, one must understand the fate of each carbon atom.
-
Phosphorylation: Fructose is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P) .[2]
-
Note: The phosphate is on C1.
-
-
Cleavage: Aldolase B cleaves F1P into two trioses:
-
Dihydroxyacetone Phosphate (DHAP): Derived from Fructose C1–C3.
-
Glyceraldehyde (GA): Derived from Fructose C4–C6.
-
-
Convergence:
-
DHAP enters the glycolytic pool directly.
-
GA must be phosphorylated by Triokinase to form Glyceraldehyde-3-Phosphate (GAP).
-
The "Scrambling" Event
A critical phenomenon in fructose tracing is the equilibration between DHAP and GAP via Triose Phosphate Isomerase (TPI). Because DHAP and GAP interconvert rapidly, a label introduced at C1 of fructose (appearing on DHAP) will eventually equilibrate into the GAP pool, but the rate of this equilibration relative to downstream flux (to pyruvate) determines the isotopic signature.
Visualization: Fructolysis Pathway & Carbon Fate
Figure 1: The unregulated entry of fructose and the divergence of its carbon backbone.
Caption: Fructose enters via KHK, bypassing PFK-1. Aldolase B splits the hexose into DHAP and Glyceraldehyde.[1][2][3] TPI equilibrates the triose pool, scrambling positional labels.
Principles of Isotopomer Analysis
To interpret fructose metabolism data, one must distinguish between Mass Isotopomers and Positional Isotopomers .
| Feature | Mass Isotopomers (MID) | Positional Isotopomers (PIA) |
| Measurement | Total number of | Specific location of |
| Primary Instrument | GC-MS, LC-MS (Low Res) | |
| Data Output | Fractional Enrichment | Multiplet Analysis (Couplings) |
| Key Insight | "How much fructose was metabolized?" | "Which pathway did it take?" |
| Fructose Use Case | Quantifying total lipogenesis rates. | Distinguishing direct oxidation vs. gluconeogenic recycling. |
The "Dilution" Problem
In standard MS analysis, if you see M+3 lactate from [U-
Experimental Workflow & Tracer Selection
Tracer Selection Strategy
The choice of tracer dictates the resolution of your metabolic map.
-
[U-
C]Fructose (Uniformly Labeled):-
Best for: Total flux analysis, DNL quantification.
-
Outcome: Produces [U-
C]Trioses (M+3). Any M+1 or M+2 detected downstream implies dilution or complex cycling (e.g., Pentose Phosphate Pathway, though less relevant for Fructose).
-
-
[1-
C]Fructose:-
Best for: Tracking scrambling and gluconeogenesis.
-
Outcome: Label ends up on C1 of DHAP .
-
If TPI is fast: Label moves to C3 of GAP.
-
Final Pyruvate/Lactate is labeled at C3 (Methyl group) .
-
Crucial: If the label appears at C1 of Lactate, it indicates randomization via the Krebs cycle (OAA recycling) or other scrambling anomalies.
-
-
Protocol: In Vitro Hepatocyte Tracing
Objective: Determine the fractional contribution of fructose to the triose pool.
-
Cell Culture: Seed primary hepatocytes or HepG2 cells (2 x 10^6 cells/well).
-
Starvation: Wash cells 2x with PBS. Incubate in glucose/fructose-free media for 1 hour to deplete glycogen.
-
Labeling Phase:
-
Add Media containing 5 mM Glucose (unlabeled) + 1 mM [1-
C]Fructose. -
Control: 5 mM [1-
C]Glucose + 1 mM Fructose (unlabeled). -
Incubate for 4 hours (steady state).
-
-
Extraction:
-
Rapidly quench with ice-cold 80% Methanol (-80°C).
-
Scrape and sonicate.
-
Centrifuge (14,000 x g, 10 min) to remove protein.
-
Lyophilize supernatant.
-
-
Reconstitution: Dissolve in D2O (for NMR) or derivatization reagent (for GC-MS).
Analytical Methodologies: The Gold Standard (NMR)
While MS is sensitive,
Proton-Decoupled C-NMR
In a proton-decoupled spectrum, carbon signals appear as singlets unless coupled to another
-
Singlets (S): Indicate a
C atom next to a C atom. (e.g., [1- C]Fructose leading to isolated labeled carbons). -
Doublets (D): Indicate two adjacent
C atoms. (e.g., [U- C]Fructose metabolites preserving C-C bonds). -
Isotopomer Analysis:
-
If you use [U-
C]Fructose and see a Singlet at the Lactate C3 position, it means the C2-C3 bond was broken and reformed with a C source (dilution). -
If you see a Doublet , the C2-C3 bond remained intact from the precursor.
-
Quantifying Gluconeogenesis (GNG) via Scrambling
When Fructose is converted to Glucose (GNG), the trioses combine.
-
Triose 1 (C1-C2-C3) + Triose 2 (C1-C2-C3) -> Fructose-1,6-BP.
-
If using [1-
C]Fructose -> [3- C]Triose. -
Combination: The resulting Glucose will be labeled at C1 and C6 .
-
The Metric: The ratio of [1-
C]Glucose to [6- C]Glucose (often 1:1) confirms the triose pool equilibration. Any deviation suggests channeling.
Visualization: The Scrambling Logic
Figure 2: Tracking the C1 label from Fructose to Lactate and Glucose.[4]
Caption: [1-13C]Fructose labels DHAP C1. TPI moves this to GAP C3. In GNG, these combine to label Glucose C1 and C6. In Glycolysis, this forms [3-13C]Lactate.
Data Interpretation & Flux Modeling[5][6]
To calculate the fractional contribution (
However, because Fructose cleaves into one labeled (DHAP) and one unlabeled (GA) triose (when using [1-
Correction Factor:
When using [1-
Troubleshooting Common Anomalies
| Observation | Biochemical Cause |
| Asymmetric GNG labeling (C1 > C6 in Glucose) | Incomplete TPI equilibration. The DHAP pool (labeled) did not fully mix with the GAP pool before combining. |
| Label in C1 of Lactate (from [1-13C]Fructose) | "Krebs Cycle Scrambling." The label entered the TCA cycle as Acetyl-CoA, randomized via Fumarase, and exited as PEP (Phosphoenolpyruvate). |
| Low Enrichment despite high Fructose uptake | High glycogenolysis flux diluting the triose pool. |
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. [Link]
-
Burgess, S. C., et al. (2003). "Metabolic flux analysis of the liver using 13C NMR spectroscopy." Methods in Enzymology. [Link]
-
Lanaspa, M. A., et al. (2013). "Uric acid induces hepatic steatosis by generation of mitochondrial oxidative stress: potential role in fructose-dependent and -independent fatty liver." Journal of Biological Chemistry. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology. [Link]
-
Katz, J., & Wals, P. A. (1972). "Pentose cycle and reducing equivalents in rat mammary-gland slices." Biochemical Journal. (Foundational work on scrambling). [Link]
Sources
D-Fructose-4,6-13C2 CAS number and molecular weight
An In-Depth Technical Guide to D-Fructose-4,6-¹³C₂ in Modern Research
This guide provides an in-depth technical overview of D-Fructose-4,6-¹³C₂, a stable isotope-labeled monosaccharide, for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, the rationale and methodologies for its synthesis, crucial analytical techniques for its characterization, and its significant applications in metabolic research.
Core Properties of D-Fructose-4,6-¹³C₂
D-Fructose, a six-carbon ketose (ketohexose), is a naturally occurring monosaccharide found in many plants, fruits, and honey.[1] Its isotopically labeled form, D-Fructose-4,6-¹³C₂, is a powerful tool in scientific research, where two specific carbon atoms, at positions 4 and 6, are replaced with the stable isotope carbon-13 (¹³C). This selective labeling allows for the precise tracing of the fructose molecule and its metabolites through complex biochemical pathways without the concerns associated with radioactive isotopes.
While a specific CAS number for D-Fructose-4,6-¹³C₂ is not readily found in major chemical databases, related di-labeled fructose isotopologues have assigned CAS numbers, such as 287100-71-4 for D-Fructose-1,6-¹³C₂ and 2483735-08-4 for D-Fructose-4,5-¹³C₂.[2][3][4] The absence of a dedicated CAS number for the 4,6-labeled variant suggests it is likely a custom or less common commercial product.
Quantitative Data Summary:
| Property | Value | Source |
| Chemical Formula | ¹³C₂C₄H₁₂O₆ | Inferred |
| Molecular Weight | ~182.14 g/mol | [2] |
| Natural Abundance Molecular Weight | ~180.16 g/mol | [5] |
| Appearance | White to off-white solid | General knowledge |
| Storage Conditions | Room temperature, away from light and moisture | [2] |
Note: The molecular weight is calculated based on the natural abundance molecular weight of D-fructose plus the mass difference of two ¹³C isotopes.
Synthesis and Purification: A Mechanistic Approach
The synthesis of specifically labeled ¹³C sugars like D-Fructose-4,6-¹³C₂ is a multi-step process that demands careful planning and execution. While the exact proprietary synthesis route may vary between manufacturers, the general principles involve either enzymatic or chemo-enzymatic methods starting from commercially available ¹³C-labeled precursors.
A plausible synthetic strategy would involve the enzymatic aldol condensation, a powerful C-C bond-forming reaction in carbohydrate chemistry.[6] For instance, a fructose-6-phosphate aldolase (FSA) could be employed to catalyze the condensation of a dihydroxyacetone (DHA) donor with a suitable acceptor aldehyde.[6] To achieve the desired 4,6-¹³C labeling pattern, the synthesis would need to start with precursors where the ¹³C atoms are strategically placed.
Illustrative Synthetic Workflow:
Caption: Chemo-enzymatic synthesis workflow for labeled sugars.
Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A hydrophilic interaction liquid chromatography (HILIC) column is typically chosen for the separation of polar compounds like sugars.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used. The exact ratio will depend on the specific column and the desired separation.
-
Detection: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for detecting non-UV active compounds like fructose.
-
Fraction Collection: Fractions corresponding to the D-Fructose-4,6-¹³C₂ peak are collected.
-
Solvent Evaporation: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified product.
The rationale behind using HPLC is its high resolving power, which is essential for separating the desired product from unreacted starting materials and any side products, ensuring high chemical purity.[2]
Analytical Characterization: Ensuring Isotopic and Chemical Purity
The structural integrity, and isotopic and chemical purity of D-Fructose-4,6-¹³C₂ must be rigorously verified. The two primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the positions of the ¹³C labels.[7][8] In a ¹³C NMR spectrum, the signals corresponding to the labeled carbons (C4 and C6) will be significantly enhanced. Furthermore, ¹³C-¹³C coupling can be observed if the labels are on adjacent carbons, which is not the case here. Proton (¹H) NMR is also crucial, as the protons attached to the ¹³C-labeled carbons will exhibit characteristic splitting patterns due to ¹H-¹³C coupling.
Key NMR Observables:
-
¹³C NMR: Two intense signals corresponding to C4 and C6. The chemical shifts will be consistent with those of unlabeled fructose.[8]
-
¹H NMR: Protons on C4 and C6 will appear as doublets due to one-bond coupling with ¹³C.
-
2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to definitively assign all proton and carbon signals and confirm the positions of the labels.[7]
Caption: Logical flow of NMR analysis for labeled fructose.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment.[9][10] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: The purified D-Fructose-4,6-¹³C₂ is dissolved in a suitable solvent (e.g., water/acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
Chromatography: The sample is injected into an LC system, typically with a HILIC column, to separate it from any potential impurities.[9]
-
Ionization: Electrospray ionization (ESI) in negative mode is often used for sugars, forming adducts such as [M-H]⁻ or [M+Cl]⁻.
-
Mass Analysis: The ions are analyzed by a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the mass of the di-labeled fructose. The isotopic distribution of this peak is analyzed to determine the level of ¹³C enrichment.[10][11]
The combination of LC with MS (LC-MS) provides a robust method for both qualitative and quantitative analysis of the labeled sugar.[9]
Applications in Research and Development
The primary utility of D-Fructose-4,6-¹³C₂ lies in its application as a tracer in metabolic studies.[12][13] By introducing this labeled compound into a biological system (cell culture, animal model, or human subject), researchers can track the metabolic fate of the C4 and C6 carbons of fructose.
Key Application Areas:
-
Metabolic Flux Analysis (MFA): MFA is a powerful technique used to quantify the rates of metabolic reactions in a biological system.[10] By analyzing the distribution of ¹³C in downstream metabolites using NMR or MS, researchers can elucidate the activity of different metabolic pathways. For example, it can be used to study glycolysis, the pentose phosphate pathway, and gluconeogenesis.[14]
-
Drug Discovery and Development: Understanding how a drug candidate affects cellular metabolism is crucial. D-Fructose-4,6-¹³C₂ can be used to probe the metabolic effects of new therapeutic agents, particularly those targeting metabolic pathways.
-
Clinical Research: Labeled fructose has been used to study inherited metabolic disorders such as hereditary fructose intolerance (HFI).[12] These studies can help in developing non-invasive diagnostic methods and in understanding the pathophysiology of the disease.
-
Carbohydrate-Protein Interaction Studies: While uniformly labeled carbohydrates are more common for this application, specifically labeled isotopologues can also provide valuable insights into the binding of sugars to proteins, which is a fundamental process in cell signaling and recognition.[15][16]
Caption: Application workflow of labeled fructose in metabolic research.
Conclusion
D-Fructose-4,6-¹³C₂ is a highly specialized and valuable tool for scientists working in the fields of metabolism, drug discovery, and clinical research. Its synthesis and purification require precise chemical and enzymatic methods, and its characterization relies on sophisticated analytical techniques like NMR and mass spectrometry. When used effectively, this stable isotope-labeled sugar provides unparalleled insights into the intricate network of metabolic pathways, ultimately advancing our understanding of biology and disease.
References
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Applied Spectroscopy, 57(11), 354A-369A. [Link]
-
Feeney, J., & Birdsall, B. (1998). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society, 120(39), 10087-10092. [Link]
-
Gopher, A., Vaisman, N., Mandel, H., & Lapidot, A. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(14), 5449-5453. [Link]
-
Jardine, E., et al. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate–Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society, 139(16), 5878-5886. [Link]
-
Koubaa, M., Mhemdi, H., Bar-Sela, G., & Vorobiev, E. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis. Analytical Biochemistry, 527, 25-28. [Link]
-
Masdeu, G., et al. (2021). Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase. PLOS ONE, 16(4), e0250513. [Link]
-
NIST. (n.d.). D-Fructose. In NIST Chemistry WebBook. Retrieved from [Link]
-
Tappy, L., et al. (1991). The contribution of naturally labelled 13C fructose to glucose appearance in humans. Diabetologia, 34(10), 739-743. [Link]
-
Zhang, Y., et al. (2017). Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 28(8), 1601-1608. [Link]
-
Pharmaffiliates. (n.d.). D-Fructose-1,6-13C2. Retrieved from [Link]
-
Amerigo Scientific. (2025). D-Fructose: Structure, Production, and Applications in Science and Industry. Retrieved from [Link]
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- 15. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Guide: The Role of D-Fructose-4,6-13C2 in Hepatic Fructolysis and Metabolic Flux Analysis
[1]
Executive Summary
Fructose metabolism is a primary driver of non-alcoholic fatty liver disease (NAFLD) and hepatic insulin resistance.[1] While uniformly labeled tracers (e.g., [U-13C6]-fructose) are standard for measuring total oxidation and lipogenesis, they fail to resolve the intricate scrambling of carbon pools at the triose phosphate isomerase (TPI) junction.[2]
D-Fructose-4,6-13C2 is a high-precision positional isotopomer designed to solve this resolution limit.[2] By selectively labeling the glyceraldehyde moiety produced during aldolase B cleavage, this tracer allows researchers to:
-
Quantify Triose Asymmetry: Distinguish between the metabolic fate of dihydroxyacetone phosphate (DHAP) and glyceraldehyde (GA).
-
Measure TPI Equilibration: Determine the rate of triose interconversion versus direct oxidation.
-
Trace Gluconeogenic Scrambling: Map the recombination of trioses into glucose-6-phosphate with high fidelity.
This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks for utilizing D-Fructose-4,6-13C2 in hepatic studies.[2]
Part 1: Mechanistic Rationale
To understand the utility of D-Fructose-4,6-13C2, one must analyze the unique enzymology of hepatic fructolysis, specifically the cleavage mechanism of Aldolase B.[2]
The Aldolase B Cleavage Event
Unlike glycolysis, where phosphofructokinase-1 (PFK-1) serves as the gatekeeper, fructolysis bypasses this regulatory step.[2][3] Fructose is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P).[4][5] Aldolase B then cleaves F1P into two distinct three-carbon units:[2][4][6]
-
Carbons 1-3: Become Dihydroxyacetone Phosphate (DHAP) .[6]
-
Carbons 4-6: Become D-Glyceraldehyde (GA) .[2]
The Tracing Logic of [4,6-13C2]
When using D-Fructose-4,6-13C2, the label distribution is asymmetric:
-
DHAP Pool: Initially unlabeled (Carbons 1-3 are 12C).
-
Glyceraldehyde Pool: Doubly labeled (Carbons 4 and 6 are 13C).
This asymmetry is the analytical key. The labeled GA is phosphorylated by Triokinase (TK) to Glyceraldehyde-3-Phosphate (G3P).[7] If the Triose Phosphate Isomerase (TPI) reaction is fast and bidirectional, the label will equilibrate between the G3P and DHAP pools. If TPI is rate-limiting or if substrate channeling occurs, the label remains segregated.[2]
Pathway Visualization
The following diagram illustrates the flow of 13C atoms (marked in red) from the parent fructose molecule into the triose pools.
Caption: Metabolic fate of D-Fructose-4,6-13C2. Red nodes indicate 13C enrichment. TPI equilibration mixes the labeled G3P pool with the unlabeled DHAP pool.
Part 2: Experimental Design & Methodology
This protocol is designed for ex vivo (primary hepatocytes) or in vivo (mouse liver perfusion) studies. It prioritizes the preservation of metabolic steady states and the rapid quenching required to capture transient triose enrichments.
Tracer Preparation[8]
-
Stock Solution: Dissolve D-Fructose-4,6-13C2 (99% enrichment) in phosphate-buffered saline (PBS) to a concentration of 1 M.
-
Sterilization: Filter through a 0.22 µm PVDF membrane.
-
Validation: Verify isotopic purity via LC-MS prior to administration.
Experimental Workflow (In Vivo Infusion)
-
Catheterization: Surgically catheterize the jugular vein of the animal (e.g., C57BL/6J mouse) 5–7 days prior to the experiment to restore baseline stress levels.
-
Infusion: Administer a primed-constant infusion of the tracer.
-
Prime: 200 mg/kg bolus over 1 minute.
-
Constant: 20 mg/kg/min for 2 hours to achieve isotopic steady state (pseudo-steady state in liver).
-
-
Tissue Harvesting (Critical Step):
-
Anesthetize the animal.
-
Freeze-Clamp Technique: Rapidly excise the liver and clamp immediately with Wollenberger tongs pre-cooled in liquid nitrogen.
-
Why? Triose pools turn over in milliseconds. Slow freezing leads to post-mortem ischemia artifacts (anaerobic glycolysis), distorting the lactate/pyruvate ratio.
-
Metabolite Extraction & Derivatization
To analyze phosphorylated sugars (F1P, G3P) and organic acids (Lactate, Pyruvate) via GC-MS, volatility must be increased.[2]
Step-by-Step Protocol:
| Step | Action | Reagent/Condition | Purpose |
| 1. Lysis | Homogenize 50mg frozen liver tissue. | 500 µL -80°C Methanol:Water (80:20). | Quench enzymes & extract polar metabolites. |
| 2. Phase Sep | Add chloroform, vortex, centrifuge. | 4°C, 14,000 x g, 10 min. | Remove lipids/proteins. Collect supernatant. |
| 3. Drying | Evaporate supernatant. | SpeedVac / Nitrogen stream. | Remove solvent. |
| 4.[1][4][6][8][9] Oximation | Resuspend residue. | 2% Methoxyamine HCl in Pyridine (30°C, 90 min). | Protect keto/aldehyde groups (stabilize ring opening). |
| 5. Silylation | Add silylation agent. | MSTFA + 1% TMCS (37°C, 30 min).[2] | Replace active hydrogens with TMS groups for volatility. |
GC-MS Analysis Parameters
-
Column: DB-35MS or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium at 1 mL/min.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) is preferred over Full Scan for sensitivity. Target ions for Lactate, Pyruvate, G3P, and Citrate.[2]
Part 3: Data Interpretation & Flux Calculation[1][10]
The power of D-Fructose-4,6-13C2 lies in the Mass Isotopomer Distribution (MID).[2]
Expected Mass Shifts
When analyzing the TMS derivatives, look for the following mass shifts:
-
Glyceraldehyde-3-Phosphate (G3P):
-
Derived directly from Fructose C4-6: M+2 (Carbons 4 and 6 are labeled).
-
Note: Depending on fragmentation, you may see M+1 if the fragment loses one of the labeled carbons.
-
-
Lactate (3-Carbon):
-
If from G3P (direct): M+2 .
-
If from DHAP (direct): M+0 .
-
If TPI equilibrates fully: The pool becomes a mix of M+0 and M+2.
-
Calculating Triose Phosphate Isomerase (TPI) Activity
The degree of label scrambling indicates the efficiency of TPI.
2However, for 4,6-labeling, we look at the Asymmetry Index :
-
High Asymmetry (High M+2, Low M+0): Suggests metabolic channeling where Glyceraldehyde is preferentially oxidized over DHAP.
-
Balanced Distribution: Suggests rapid TPI equilibration, mixing the labeled GA pool with the unlabeled DHAP pool.
Gluconeogenesis (GNG)
In GNG, two trioses combine to form Fructose-1,6-Bisphosphate.[2][8]
-
Combination A (DHAP + G3P): Unlabeled + M+2
M+2 Hexose . -
Combination B (G3P + G3P): M+2 + M+2
M+4 Hexose (Rare, unless TPI is blocked).[2] -
Combination C (DHAP + DHAP): Unlabeled + Unlabeled
M+0 Hexose .
By measuring the M+2 isotopomer of circulating glucose, you can quantify the direct contribution of hepatic fructolysis to hyperglycemia.
Part 4: Applications in Drug Development
NAFLD/NASH Therapeutics
Fructose drives de novo lipogenesis (DNL).[10] By using D-Fructose-4,6-13C2, researchers can determine if a drug candidate (e.g., an ACC inhibitor or ACLY inhibitor) specifically blocks the conversion of fructose-derived acetyl-CoA into fatty acids.[2]
-
Experiment: Treat hepatocytes with drug + Tracer.
-
Readout: Measure 13C incorporation into Palmitate.
-
Advantage: Differentiates fructose-driven DNL from glucose-driven DNL (which enters via PFK).[2]
Ketohexokinase (KHK) Inhibitors
Inhibiting KHK is a strategy to prevent fructose uptake.
-
Readout: If KHK is inhibited, Fructose-4,6-13C2 will not be metabolized to F1P.[2] The tracer will remain in the supernatant/plasma as the parent molecule (M+2 Fructose) and will not appear in Lactate or Lipids.
References
-
Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell Metabolism.
-
Zhao, S., et al. (2020). Dietary fructose feeds hepatic lipogenesis via microbiota-derived acetate.[2][10] Nature.
-
Herman, M. A., & Samuel, V. T. (2016). The Sweet Path to Metabolic Demise: Fructose and Lipid Synthesis.[2] Trends in Endocrinology & Metabolism.
-
Aldolase B Mechanism: Wikipedia: Aldolase B.
-
Des Rosiers, C., et al. (1995). Isotopic analysis of the fructose-1,6-bisphosphate aldolase reaction in the liver.[2] Journal of Biological Chemistry. (Foundational text on aldolase isotope effects).
-
DKFZ (German Cancer Research Center). 13C tracing analysis via GC-TOF Protocol.
Sources
- 1. escholarship.org [escholarship.org]
- 2. bayes.wustl.edu [bayes.wustl.edu]
- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Aldolase B - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Computational Modeling of Fructose Metabolism and Development in NAFLD [frontiersin.org]
- 8. Research [bu.edu]
- 9. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Fructose Metabolism in Hepatic Lipogenesis [austinpublishinggroup.com]
Methodological & Application
Application Notes and Protocols: Metabolic Flux Analysis Using D-Fructose-4,6-¹³C₂
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting metabolic flux analysis (MFA) using the stable isotope tracer D-Fructose-4,6-¹³C₂. This document delves into the unique aspects of fructose metabolism, the rationale behind using a specifically labeled fructose tracer, and detailed protocols for experimental execution and data analysis.
Introduction: Unraveling Metabolic Networks with ¹³C-MFA
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2] By introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system, we can trace the path of the labeled atoms through the metabolic network.[2][3] This allows for the elucidation of complex cellular metabolism, identification of pathway bottlenecks, and understanding of metabolic reprogramming in various physiological and pathological states.[4][5]
Why Fructose? A Unique Metabolic Entry Point
Fructose metabolism differs significantly from that of glucose. Primarily metabolized in the liver, fructose enters glycolysis downstream of the key regulatory enzyme phosphofructokinase-1 (PFK-1).[6][7] This bypasses a major control point in glycolysis, leading to rapid conversion into glycolytic intermediates.[6][7] This distinct metabolic route makes fructose an intriguing substrate to study, particularly in the context of metabolic diseases where its consumption is often elevated.
The Strategic Advantage of D-Fructose-4,6-¹³C₂
The choice of D-Fructose-4,6-¹³C₂ as a tracer is deliberate. When fructose is cleaved by aldolase B, it yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[6][7] With the ¹³C labels on carbons 4 and 6, the resulting glyceraldehyde will be labeled on carbon 3 ([3-¹³C]-glyceraldehyde), while DHAP will be labeled on carbon 3 ([3-¹³C]-DHAP) following isomerization. This specific labeling pattern provides distinct signatures as these three-carbon units flow into downstream pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, enabling precise flux determination.
Conceptual Workflow for ¹³C-MFA
A typical ¹³C-MFA experiment follows a structured workflow, from experimental design to data interpretation.
Figure 1: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier Example | Catalog Number Example | Notes |
| D-Fructose-4,6-¹³C₂ | Cambridge Isotope Laboratories, Inc. | CLM-10546 | Ensure high isotopic purity. |
| Cell Culture Medium | Varies by cell type | - | Prepare without unlabeled fructose. |
| Fetal Bovine Serum (FBS) | Varies by cell type | - | Dialyzed FBS is recommended to remove small molecules. |
| Solvents (Methanol, Acetonitrile, Water) | LC-MS Grade | - | High purity is critical to reduce background noise.[8] |
| Derivatization Agent (e.g., MTBSTFA) | Sigma-Aldrich | 375934 | For GC-MS analysis. |
Step-by-Step Protocol: Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures or other organisms.
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will ensure they reach the desired confluency (typically 70-80%) and are in the exponential growth phase at the time of the experiment.[9]
-
Culture cells in standard, unlabeled medium to achieve a metabolic steady state.[9]
-
-
Medium Switch and Labeling:
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled substrates.
-
Introduce the experimental medium containing D-Fructose-4,6-¹³C₂ as the primary carbon source. The concentration should be optimized based on the specific cell type and experimental goals.
-
Incubate the cells for a predetermined duration to achieve isotopic steady state. This time point must be empirically determined for each experimental system.[9] It is advisable to test multiple time points to confirm that the isotopic labeling of key metabolites has reached a plateau.[3]
-
-
Metabolic Quenching and Metabolite Extraction:
-
To halt metabolic activity instantly, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent, such as 80% methanol (-80°C), to the culture vessel.[10]
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[10]
-
Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.[10]
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. This sample is now ready for downstream analysis.
-
Sample Preparation for Mass Spectrometry (GC-MS)
For many key metabolites in central carbon metabolism, Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and fragmentation for isotopomer analysis.[11]
-
Drying: Evaporate the metabolite extract to complete dryness using a vacuum concentrator or a gentle stream of nitrogen.[9]
-
Derivatization: To increase the volatility of polar metabolites, a derivatization step is necessary.[9]
-
Add a derivatization agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl).
-
Incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 1 hour) to ensure complete derivatization.
-
-
Analysis: Transfer the derivatized sample to a GC-MS autosampler vial for analysis.
Data Acquisition and Analysis
Mass Spectrometry Analysis
The goal of the MS analysis is to determine the Mass Isotopomer Distribution (MID) for key metabolites. This refers to the relative abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).
-
GC-MS Settings: Utilize an appropriate GC column and temperature gradient to separate the derivatized metabolites. In the mass spectrometer, operate in either scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted analysis with higher sensitivity.[12]
-
Data Acquisition: Collect the mass spectra for fragments of key metabolites that retain the carbon backbone.[13] For example, when analyzing amino acids, specific fragments are chosen that provide information about the labeling state of their precursor molecules from central carbon metabolism.[5][13]
Data Processing and Flux Estimation
-
MID Determination: The raw MS data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ²⁹Si) to accurately determine the fractional enrichment from the D-Fructose-4,6-¹³C₂ tracer.[9]
-
Computational Modeling: The corrected MIDs, along with a stoichiometric model of the relevant metabolic network and measured extracellular fluxes (e.g., fructose uptake, lactate secretion), are used as inputs for flux estimation software.[2][14]
Visualizing the Metabolic Fate of D-Fructose-4,6-¹³C₂
The diagram below illustrates the initial steps of D-Fructose-4,6-¹³C₂ metabolism and how the ¹³C labels are incorporated into downstream pathways.
Figure 2: Metabolic fate of ¹³C labels from D-Fructose-4,6-¹³C₂.
Conclusion and Future Perspectives
Metabolic flux analysis using D-Fructose-4,6-¹³C₂ offers a nuanced view of cellular metabolism, providing quantitative insights that are unattainable with other 'omics' technologies. This approach is particularly valuable for investigating metabolic dysregulation in diseases such as cancer, non-alcoholic fatty liver disease, and diabetes. As analytical technologies and computational tools continue to advance, the precision and scope of ¹³C-MFA will expand, further solidifying its role as an indispensable tool in metabolic research and drug development.
References
- MFA Suite™ | MFA Suite. (2014, January 11).
- Agilent MassHunter VistaFlux Software: Track Metabolic Flux. Agilent.
- Fructose Metabolism Mnemonic for USMLE. Pixorize.
- Fructose Metabolism (Fructolysis): Steps and Importance. (2023, August 3). Microbe Notes.
- Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. (2022, November 4). PMC.
- Accurate Assessment of Amino Acid Mass Isotopomer Distributions for Metabolic Flux Analysis. (2007, September 7). ACS Publications.
- FRUCTOSE METABOLISM FROM A FUNCTIONAL PERSPECTIVE: IMPLICATIONS FOR ATHLETES. (2017). Sports Science Exchange, 30(174), 1-5.
- Metabolomics Sample Pre-Processing and Development. Creative Proteomics.
- Metabolomics Sample Preparation. Organomation.
- High-resolution 13C metabolic flux analysis. (2019, October 15). PubMed.
- METRAN - Software for 13C-metabolic Flux Analysis. MIT Technology Licensing Office.
- Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry. (n.d.).
- Sample preparation | Metabolomics. EMBL-EBI.
- FRUCTOSE METABOLISM. (n.d.). Slideshare.
- Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. (n.d.).
- Metabolic flux analysis. Wikipedia.
- Rapid multi-omics sample preparation for mass spectrometry. (n.d.). PMC - NIH.
- Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility.
- Molecular Aspects of Fructose Metabolism and Metabolic Disease. (2025, May 5). Clinician Resources.
- FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. (2023, August 10). ACS Synthetic Biology.
- A guide to 13C metabolic flux analysis for the cancer biologist. (n.d.).
- NMR-Based Metabolic Flux Analysis. Creative Proteomics MFA.
- Overview of 13c Metabolic Flux Analysis. Creative Proteomics.
- A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. (n.d.).
- C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu.
- High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications.
- Quantitative 13C Metabolic Flux Analysis (MFA). Benchchem.
- next phase in the development of 13C isotopically non-stationary metabolic flux analysis. (2021, September 30). Journal of Experimental Botany | Oxford Academic.
- 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology.
- 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (n.d.). PMC.
- D-Fructose-13C2. MedchemExpress.com.
- Fructose metabolism in humans – what isotopic tracer studies tell us. (2012, October 2).
- GC-MS-Based Metabolic Flux Analysis. Creative Proteomics MFA.
- D-Fructose (4,5-¹³C₂, 99%). Cambridge Isotope Laboratories.
- Novel PET Tracer Maps Fructose Metabolism to Identify Cardiac and Neural Disorders. (2024, March 7). SNMMI.
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- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
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- 4. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Fructose Metabolism Mnemonic for USMLE [pixorize.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Rapid multi-omics sample preparation for mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution LC-MS/MS Quantitation of D-Fructose-4,6-13C2
This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity protocol for the quantitation of D-Fructose-4,6-13C2 .
This specific isotopologue is a critical tool in metabolic flux analysis (MFA) and internal standardization because its labeling pattern (positions 4 and 6) allows for the precise differentiation of metabolic cleavage products—specifically distinguishing between the trioses formed during glycolysis (Glyceraldehyde-3-Phosphate vs. Dihydroxyacetone Phosphate).
Part 1: Strategic Overview & Analyte Profiling
The Analytical Challenge
Quantifying Fructose by LC-MS/MS presents two primary hurdles:
-
Isobaric Interference: Fructose (180.16 Da) is an isomer of Glucose and Galactose. Mass spectrometry alone cannot distinguish them if the parent ions are identical. Chromatographic separation is non-negotiable.
-
Ionization Efficiency: Neutral sugars ionize poorly. Negative electrospray ionization (ESI-) is the preferred mode, but it requires specific mobile phase modifiers to stabilize the deprotonated
ion.
Analyte Specifications
-
Compound: D-Fructose-4,6-13C2
-
Molecular Formula:
-
Monoisotopic Mass: ~182.07 Da (Unlabeled Fructose: 180.06 Da)
-
Precursor Ion
: 181.1 m/z -
Key Application: Tracing the fate of carbons 4 and 6 during Aldolase-mediated cleavage in glycolysis.
Part 2: LC-MS/MS Method Development
Chromatographic Conditions (HILIC)
Reverse-phase (C18) chromatography fails to retain polar sugars. Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-bonded stationary phase is the industry standard for resolving Fructose from Glucose.
| Parameter | Condition | Rationale |
| Column | Waters XBridge BEH Amide (or equivalent) | Amide phases prevent anomer splitting and offer superior selectivity for monosaccharides compared to bare silica. |
| Dimensions | 100 mm x 2.1 mm, 2.5 µm | Balances backpressure with resolution. |
| Mobile Phase A | 80:20 Acetonitrile:Water + 0.1% | High organic content is required for HILIC retention. |
| Mobile Phase B | 30:70 Acetonitrile:Water + 0.1% | Higher water content elutes the polar sugars. |
| Modifier | 0.1% Ammonium Hydroxide ( | Critical: High pH (>9) promotes deprotonation ( |
| Flow Rate | 0.2 - 0.4 mL/min | Standard for ESI efficiency. |
| Column Temp | 35°C | Elevated temperature improves peak symmetry for sugars.[1] |
Mass Spectrometry Parameters (ESI-)
Fructose is detected in Negative Ion Mode . The specific labeling of carbons 4 and 6 alters the fragmentation pattern compared to unlabeled fructose.
Predicted Fragmentation Logic (The "Expertise" Pillar)
In negative mode collision-induced dissociation (CID), Fructose undergoes a retro-aldol cleavage between C3 and C4.
-
Unlabeled Fructose (179 m/z): Splits into a C1-C3 fragment (89 m/z) and a C4-C6 fragment (89/90 m/z).
-
D-Fructose-4,6-13C2 (181 m/z):
MRM Transition Table
Note: Optimize Collision Energy (CE) on your specific instrument. Values below are typical for Triple Quadrupole systems (e.g., Sciex QTRAP or Agilent 6400).
| Analyte | Precursor (Q1) | Product (Q3) | ID | CE (eV) | Mechanism |
| D-Fructose-4,6-13C2 | 181.1 | 89.0 | Quantifier | -15 to -20 | C1-C3 Cleavage (Unlabeled fragment) |
| D-Fructose-4,6-13C2 | 181.1 | 91.0 | Qualifier 1 | -15 to -20 | C4-C6 Cleavage (Doubly Labeled fragment) |
| D-Fructose-4,6-13C2 | 181.1 | 163.1 | Qualifier 2 | -10 | Neutral Loss of |
| D-Fructose (Native) | 179.1 | 89.0 | Reference | -15 | Standard C1-C3 Cleavage |
Part 3: Visualization of Fragmentation & Workflow
Mechanistic Fragmentation Pathway
The following diagram illustrates the retro-aldol cleavage specific to the 4,6-13C2 isotopologue, validating the MRM choices.
Caption: Predicted negative-mode fragmentation of D-Fructose-4,6-13C2 showing the generation of unlabeled (89 m/z) and labeled (91 m/z) product ions.
Sample Preparation Workflow
Sugars are highly soluble in water but require organic precipitation to remove proteins from biological matrices (plasma/lysate).
Caption: Optimized extraction protocol ensuring protein removal while maintaining high organic solvent content for HILIC compatibility.
Part 4: Experimental Protocols
Sample Preparation (Detailed)
Caution: Evaporating sugar solutions to complete dryness can lead to adsorption losses on glass surfaces or caramelization if heated.
-
Aliquot: Transfer 50 µL of sample (Plasma/Media) to a 1.5 mL tube.
-
Spike: Add 10 µL of D-Fructose-4,6-13C2 working standard (e.g., 10 µM in 80% ACN).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (100%). Vortex vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to a clean vial.
-
Dilution (Crucial): If the initial sample was aqueous, the supernatant is now ~80% organic. This is compatible with the HILIC starting conditions. Do not inject 100% aqueous samples onto a HILIC column as it will destroy peak shape.
System Suitability & Validation Criteria
To ensure data integrity (Trustworthiness), the method must meet these checks before running samples:
-
Resolution Check: Inject a mix of Glucose and Fructose. Baseline resolution (
) must be achieved. Fructose typically elutes before Glucose on Amide columns. -
Sensitivity: The S/N ratio for the LLOQ (Lower Limit of Quantitation) should be >10 using the 181 -> 89 transition.
-
Linearity:
over the range of 0.5 µM to 500 µM.
Part 5: References
-
Waters Corporation. "HILIC Separation of Carbohydrates using BEH Amide Particle Technology." Application Note. Link
-
Agilent Technologies. "Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column." Application Note 5994-0621EN. Link
-
ResearchGate (Methods Repository). "Fragmentation pathways of D-fructose in negative ion electrospray." Spectrometry Data. Link
-
Cayman Chemical. "D-Fructose-13C6 Product Insert & Applications." Technical Data Sheet. Link (Note: Used for general 13C-fructose handling properties).
Sources
Application Note: A Guide to Quantifying Glycolytic Flux with D-Fructose-4,6-¹³C₂ Isotopic Tracers
Introduction: Beyond Static Metabolite Levels
Metabolic reprogramming is a cornerstone of numerous physiological and pathological states, including cancer, immunology, and neurodegeneration.[1] Glycolysis, a fundamental pathway for energy production and biosynthetic precursor generation, is often at the heart of these metabolic shifts. While traditional methods can measure the concentration of glycolytic intermediates, they provide only a static snapshot. To truly understand cellular metabolism, one must measure the rate of these reactions—the metabolic flux.[2]
Stable isotope tracing, coupled with mass spectrometry, has become the gold standard for quantifying metabolic flux.[3][4] This technique involves introducing a substrate labeled with a heavy isotope (like ¹³C) into a biological system and tracking its incorporation into downstream metabolites.[1] The pattern and extent of this label incorporation provide a dynamic view of pathway activity.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a specifically designed tracer, D-Fructose-4,6-¹³C₂, to precisely quantify glycolytic flux. We will delve into the unique advantages of this tracer, provide detailed protocols from cell culture to data analysis, and explain the causality behind critical experimental choices.
The Rationale: Why D-Fructose-4,6-¹³C₂?
The choice of an isotopic tracer is critical and depends on the specific biological question.[1] While uniformly labeled [U-¹³C₆]glucose is common, it can be challenging to distinguish contributions from glycolysis versus the Pentose Phosphate Pathway (PPP), as both pathways share upstream intermediates.
D-Fructose offers a distinct advantage by entering the glycolytic pathway at a different point than glucose. In many cell types, particularly in the liver, fructose is phosphorylated to fructose-1-phosphate and then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, bypassing the key regulatory enzyme phosphofructokinase.[5] This direct entry into the lower half of glycolysis provides a more focused interrogation of this segment of the pathway.
The specific labeling of D-Fructose-4,6-¹³C₂ is the key innovation. As fructose is cleaved, the ¹³C labels on carbons 4 and 6 are transferred to the C1 position of DHAP and the C3 position of glyceraldehyde-3-phosphate (G3P), respectively. This results in two M+1 labeled triose phosphates that, upon condensation or further metabolism, produce uniquely labeled downstream intermediates. For instance, the resulting lactate will be predominantly M+1 labeled. This specific and predictable labeling pattern simplifies the interpretation of mass isotopomer distributions and enhances the precision of flux calculations compared to more complex patterns from other tracers.
Comprehensive Experimental Workflow & Protocols
A successful isotope tracing experiment relies on meticulous execution from start to finish. This workflow is designed to be a self-validating system, with quality control considerations built into each step.
Protocol 1: Cell Culture and Isotopic Labeling
Objective: To culture cells and introduce the D-Fructose-4,6-¹³C₂ tracer to achieve isotopic steady state.
Rationale: Achieving a pseudo-steady state, where the enrichment of ¹³C in key metabolites is stable, is crucial for accurate flux calculations. The duration of labeling must be optimized for the specific cell line and pathway; for glycolysis, this is often achieved within minutes to a few hours.
Materials:
-
Adherent cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Custom labeling medium: Glucose-free DMEM supplemented with dialyzed fetal bovine serum (dFBS) and a known concentration of D-Fructose-4,6-¹³C₂ (e.g., 10 mM).
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Plate extra wells for cell counting or protein quantification to normalize the final data.[6]
-
Incubation: Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Medium Exchange: 24 hours prior to the experiment, replace the medium with fresh standard culture medium to ensure nutrient levels are not depleted.[6]
-
Initiate Labeling: a. Aspirate the standard medium from the wells. b. Gently wash the cell monolayer once with 1 mL of pre-warmed PBS to remove residual unlabeled metabolites. c. Immediately add 1 mL of the pre-warmed labeling medium containing D-Fructose-4,6-¹³C₂.
-
Labeling Incubation: Return the plates to the incubator for the predetermined labeling period (e.g., 60 minutes). This time should be optimized based on pilot experiments to determine when isotopic steady state is reached.
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt all enzymatic activity and efficiently extract polar metabolites.
Rationale: Glycolytic intermediates have high turnover rates.[6] Failure to instantly quench metabolism will lead to inaccurate measurements. The use of an ice-cold solvent mixture both halts enzymatic reactions and precipitates proteins and lipids, allowing for the clean extraction of small, polar metabolites.[7]
Materials:
-
Ice-cold PBS (4°C)
-
Ice-cold extraction solvent: HPLC-grade Methanol:Acetonitrile:Water (5:3:2 v/v/v) stored at -20°C.[7]
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Quenching: a. At the end of the labeling period, remove the plate from the incubator and immediately place it on ice. b. Aspirate the labeling medium. c. Quickly wash the cells with 1 mL of ice-cold PBS.[6]
-
Extraction: a. Aspirate the PBS wash. b. Add 400 µL of the ice-cold extraction solvent to each well.[6] c. Use a cell scraper to detach the cells into the solvent. d. Transfer the entire cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Lysis and Precipitation: a. Vortex the tubes vigorously for 30 seconds. b. Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Clarification: a. Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new, clean microcentrifuge tube. Avoid disturbing the protein pellet.
Analytical Methodology and Data Processing
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical platform due to its high sensitivity and ability to separate structurally similar metabolites.[6][8] A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for its ability to resolve mass isotopologues with high accuracy.[9]
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating the polar and often phosphorylated intermediates of glycolysis.[8]
Data Acquisition: Data can be acquired in full scan mode to capture all ions or using targeted methods like Multiple Reaction Monitoring (MRM) for enhanced sensitivity.[8] The table below lists key metabolites and their expected unlabeled masses.
| Metabolite | Formula | Exact Mass (M+0) [M-H]⁻ | Expected Labeled Mass (M+1) [M-H]⁻ |
| Dihydroxyacetone-P (DHAP) | C₃H₇O₆P | 169.0013 | 170.0046 |
| Glyceraldehyde-3-P (G3P) | C₃H₇O₆P | 169.0013 | 170.0046 |
| 3-Phosphoglycerate (3PG) | C₃H₇O₇P | 184.9962 | 186.0000 |
| Phosphoenolpyruvate (PEP) | C₃H₅O₆P | 166.9856 | 167.9890 |
| Pyruvate | C₃H₄O₃ | 87.0087 | 88.0121 |
| Lactate | C₃H₆O₃ | 89.0244 | 90.0277 |
Data Processing:
-
Peak Integration: Integrate the chromatographic peaks for each mass isotopologue of interest (e.g., Lactate M+0, Lactate M+1, Lactate M+2, etc.).
-
Correction for Natural Abundance: The raw data must be corrected for the natural 1.1% abundance of ¹³C in nature. This is a critical step for accurate flux analysis and can be performed using established algorithms and software tools.
-
Mass Isotopomer Distribution (MID) Calculation: For each metabolite, calculate the fractional abundance of each isotopologue. For example, for lactate:
-
f(M+0) = Area(M+0) / [Area(M+0) + Area(M+1) + ...]
-
f(M+1) = Area(M+1) / [Area(M+0) + Area(M+1) + ...]
-
Flux Interpretation: From Data to Biological Insight
The corrected MID data provides a quantitative measure of the contribution of the D-Fructose-4,6-¹³C₂ tracer to each metabolite pool.
A high fractional enrichment of M+1 lactate indicates a high rate of glycolysis relative to other pathways that produce lactate. By comparing the MIDs between different experimental conditions (e.g., control vs. drug-treated), one can robustly quantify changes in glycolytic flux. For instance, a 50% reduction in the M+1 lactate fraction after drug treatment directly implies a 50% inhibition of glycolysis from the fructose source.
Example Data Interpretation:
| Condition | Fractional Abundance of Lactate (M+1) | Interpretation |
| Control Cells | 0.85 (85%) | High glycolytic flux; 85% of the lactate pool is derived from the fructose tracer. |
| Drug-Treated Cells | 0.425 (42.5%) | The drug inhibited glycolytic flux by 50% compared to the control. |
Conclusion
Quantifying metabolic flux is essential for a deep understanding of cellular physiology and disease. The use of D-Fructose-4,6-¹³C₂ offers a targeted and precise method for interrogating the lower part of the glycolytic pathway. By following the detailed protocols and data analysis principles outlined in this application note, researchers can generate robust and reproducible data, enabling new insights into the dynamic regulation of glycolysis in their systems of interest.
References
-
Techniques to Monitor Glycolysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Exploiting high-resolution mass spectrometry for targeted metabolite quantification and 13 C-labeling metabolism analysis. (n.d.). WashU Medicine Research Profiles. Retrieved February 22, 2026, from [Link]
-
Gas Chromatography–Mass Spectrometry-Based 13 C-Labeling Studies in Plant Metabolomics. (n.d.). Springer Nature Experiments. Retrieved February 22, 2026, from [Link]
-
Characterization of rapid extraction protocols for high-throughput metabolomics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (n.d.). Frontiers. Retrieved February 22, 2026, from [Link]
-
Comprehensive metabolic modeling of multiple 13 C-isotopomer data sets to study metabolism in perfused working hearts. (n.d.). American Journal of Physiology-Heart and Circulatory Physiology. Retrieved February 22, 2026, from [Link]
-
Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. (2023, November 4). bioRxiv. Retrieved February 22, 2026, from [Link]
-
Stable Isotope Tracers for Metabolic Pathway Analysis. (n.d.). Springer Nature Experiments. Retrieved February 22, 2026, from [Link]
-
Metabolomics and Isotope Tracing. (n.d.). Du Lab @ West Virginia University. Retrieved February 22, 2026, from [Link]
-
Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. (2024, May 31). MDPI. Retrieved February 22, 2026, from [Link]
-
D-Fructose: Structure, Production, and Applications in Science and Industry. (2025, November 14). Amerigo Scientific. Retrieved February 22, 2026, from [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). MIT Open Access Articles. Retrieved February 22, 2026, from [Link]
-
Fructose Metabolism from a Functional Perspective: Implications for Athletes. (n.d.). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jianhaidulab.com [jianhaidulab.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 6. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Analysis Method of Glycolysis - Creative Proteomics [creative-proteomics.com]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Isotopomer Analysis of [1,2-13C2]-Fructose Metabolism
Abstract & Scientific Rationale
Fructose metabolism (fructolysis) is distinct from glycolysis, primarily because it bypasses the rate-limiting phosphofructokinase (PFK) step, allowing for unregulated entry into the tricarboxylic acid (TCA) cycle and de novo lipogenesis. This bypass mechanism is a critical study point for metabolic diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD).
While [U-13C6]-glucose is the gold standard for general flux, [1,2-13C2]-fructose is the precision tool for dissecting fructolysis. The specific utility of labeling carbons 1 and 2 lies in the cleavage mechanism of Aldolase B. Upon cleavage, the hexose is split into two trioses: Dihydroxyacetone phosphate (DHAP, containing C1-C3) and Glyceraldehyde (containing C4-C6).
-
Direct Fructolysis: Yields a distinct mix of M+2 (DHAP) and M+0 (Glyceraldehyde) trioses.
-
Gluconeogenic Recycling: If fructose is converted back to Glucose-6-Phosphate (G6P) and enters the Pentose Phosphate Pathway (PPP), the oxidative decarboxylation of C1 results in unique M+1 isotopomers in the resulting pentose pool.
This guide details the end-to-end workflow for extracting, derivatizing, and mathematically resolving the Isotopomer Distribution Vectors (IDVs) necessary to quantify these fluxes.
Experimental Protocol
Tracer Selection[1]
-
Compound: D-Fructose [1,2-13C2]
-
Isotopic Purity: >99 atom % 13C
-
Rationale: Provides a binary readout at the triose stage (M+2 vs M+0) and high sensitivity for detecting reverse flux through the PPP (loss of C1).
Sample Preparation (MOX-TMS Derivatization)
Gas Chromatography-Mass Spectrometry (GC-MS) requires volatile analytes. We utilize a two-step derivatization: Methoximation (MOX) to lock ring structures open, followed by Trimethylsilylation (TMS) to volatilize hydroxyl groups.[1]
Reagents:
-
MOX Reagent: Methoxyamine hydrochloride (20 mg/mL) in anhydrous pyridine.
-
Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS catalyst.[2]
Step-by-Step Workflow:
-
Metabolite Extraction: Perform cold methanol/water extraction on cell pellets or tissue.
-
Lyophilization: Dry supernatant completely in a speed-vac. Critical: Any residual water will hydrolyze the TMS reagent.
-
Methoximation:
-
Silylation:
-
Centrifugation: Spin down at 10,000 x g for 5 mins to remove particulates. Transfer supernatant to GC vials with glass inserts.
GC-MS Acquisition Parameters
-
Column: DB-35MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1 mL/min constant flow.
-
Inlet: Splitless mode, 270°C.
-
Mass Spec: Electron Impact (EI) at 70 eV.
-
Scan Mode: SIM (Selected Ion Monitoring) is preferred for sensitivity, but Full Scan (m/z 50-650) is required for initial IDV validation to ensure no interfering co-eluting peaks.
Theoretical Framework: From MID to IDV
Raw MS data provides the Mass Isotopomer Distribution (MID) , which is the abundance of ions at
To get the true metabolic label (IDV), we must mathematically "strip" the natural abundance.
The Correction Matrix Equation
The relationship between the measured intensity vector (
Where
To solve for the true distribution (
Calculation Steps
-
Define Fragment Formula: Identify the specific chemical formula of the MS fragment (e.g., Lactate-TMS, m/z 219 is
minus a methyl group -> ). -
Construct Matrix (
): Use the polynomial expansion of natural abundances (C=1.109%, H=0.015%, Si=4.685%, etc.) to calculate the probability of an unlabeled molecule appearing as M+0, M+1, M+2 due to natural isotopes. -
Normalize: Ensure
. -
Invert and Multiply: Apply the inverse matrix to the measured vector.
-
Thresholding: Set negative values (mathematical artifacts) to zero and re-normalize.
Metabolic Pathway Visualization[1][6]
The following diagram illustrates the carbon mapping of [1,2-13C2]-Fructose through fructolysis and the specific splitting event at Aldolase B.
Figure 1: Carbon atom transition map for [1,2-13C2]-Fructose. Note the distinct generation of M+2 (DHAP) and M+0 (GAP) species.
Data Interpretation & Quality Control
Expected Isotopomer Distributions (Table)
The table below summarizes the theoretical IDVs expected in the Triose pool (measured as Lactate or Alanine) assuming 100% tracer enrichment and no dilution.
| Metabolite | Fragment (TMS) | Mass (m/z) | Expected IDV (Direct Fructolysis) | Interpretation |
| Lactate | m/z 219 (M-15) | M+0 | ~50% | Derived from C4-C6 (Glyceraldehyde) |
| M+1 | < 1% | Indicates PPP recycling (loss of C1) | ||
| M+2 | ~50% | Derived from C1-C3 (DHAP) | ||
| Pyruvate | m/z 174 (M-15) | M+0 | ~50% | Same logic as Lactate |
| M+2 | ~50% | Same logic as Lactate |
Self-Validating Checks (QC)
To ensure the protocol is working before calculating flux:
-
Unlabeled Control: Run a sample with natural glucose/fructose.
-
Pass Criteria: The calculated IDV for M+0 should be >98% (after matrix correction). If M+1/M+2 remains high, the correction matrix is invalid or integration is incorrect.
-
-
M+1 Abundance: In [1,2-13C2]-fructose experiments, a high M+1 signal in lactate suggests significant Gluconeogenesis -> Oxidative PPP flux. The loss of C1 (labeled) via CO2 leaves C2 (labeled) in the pentose, which eventually recycles to trioses. This is a biological finding, not an error, but must be distinguished from noise.
References
-
Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism.
- Context: Establishes the physiological relevance of fructose isotope tracing in gut vs. liver.
-
Fernandez, C. A., et al. (1996). "Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance." Journal of Mass Spectrometry.
- Context: The foundational mathematical method for the matrix correction algorithm described in Section 3.
-
Millard, P., et al. (2012). "IsoCor: Correcting MS data in isotope labeling experiments." Bioinformatics.
- Context: Open-source software implement
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a beginner’s guide." Current Opinion in Biotechnology.
-
Context: Comprehensive review of MFA principles and tracer selection strategies.[5]
-
-
Agilent Technologies. "TMS Derivatization for GC-MS." Agilent User Manuals.
- Context: Standard operating procedure for the MOX-TMS derivatiz
Sources
Application Note: Mass Spectrometry Fragmentation Analysis of D-Fructose-4,6-¹³C₂ for Metabolic Flux Studies
Abstract
Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), providing profound insights into the intricate network of cellular metabolism.[1][2] D-Fructose, a key intermediate in central carbon metabolism, and its isotopologues like D-Fructose-4,6-¹³C₂, are critical tracers for dissecting pathways such as glycolysis and the pentose phosphate pathway. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analysis of D-Fructose-4,6-¹³C₂ using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind sample derivatization, present a robust protocol for oximation and trimethylsilylation, and elucidate the characteristic electron ionization (EI) fragmentation patterns. Understanding these patterns is paramount for accurately determining the isotopic enrichment in key fragments, which is essential for quantitative flux analysis.
Introduction: The Role of ¹³C-Labeled Fructose in Metabolic Research
Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[3] By introducing a substrate labeled with a stable, non-radioactive isotope like ¹³C, researchers can trace the path of carbon atoms through metabolic networks.[1][4] The resulting distribution of these isotopic labels in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This data, when integrated with a metabolic network model, allows for the calculation of fluxes that are otherwise unmeasurable.
D-Fructose-4,6-¹³C₂ is a specifically designed tracer where the carbon atoms at positions 4 and 6 are replaced with the heavy isotope ¹³C. This labeling pattern is particularly informative for several reasons:
-
Glycolysis: The cleavage of fructose-1,6-bisphosphate by aldolase yields two triose phosphates: dihydroxyacetone phosphate (DHAP, containing carbons 1-3) and glyceraldehyde-3-phosphate (GAP, containing carbons 4-6). Using D-Fructose-4,6-¹³C₂, the ¹³C labels are expected to be exclusively incorporated into GAP, allowing for precise tracking of its fate.
-
Pentose Phosphate Pathway (PPP): The entry of fructose-6-phosphate into the non-oxidative PPP involves transketolase and transaldolase reactions, which shuffle carbon backbones. The specific positions of the ¹³C labels in fructose allow for the deconvolution of these complex rearrangements.
Accurate MFA is critically dependent on the precise measurement of isotopic enrichment in specific fragments of the target metabolite. This requires a robust analytical method and a thorough understanding of the molecule's fragmentation behavior in the mass spectrometer.
The Analytical Challenge: Why Derivatization is Essential
Sugars like fructose are highly polar and non-volatile, making them fundamentally incompatible with Gas Chromatography (GC) analysis, as they would decompose at the high temperatures of the GC injector port.[5] To overcome this, a chemical modification process known as derivatization is necessary to increase their volatility and thermal stability.[6][7]
For sugars, a two-step derivatization is the most common and effective approach:
-
Oximation: This step targets the ketone group of fructose. Reacting fructose with an oximation reagent, such as hydroxylamine or methoxyamine, converts the carbonyl group into an oxime or methyloxime. This is crucial because it "locks" the sugar in its open-chain form, preventing the formation of multiple chromatographic peaks that would otherwise result from the sugar's ring-chain tautomerism in solution.[7][8]
-
Silylation: Following oximation, the numerous hydroxyl (-OH) groups are converted to trimethylsilyl (-OTMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10] This step drastically reduces the molecule's polarity and increases its volatility, making it amenable to GC-MS analysis.
Experimental Protocol: GC-MS Analysis of D-Fructose-4,6-¹³C₂
This protocol describes a validated method for the derivatization and subsequent GC-MS analysis of fructose from biological samples.
3.1. Materials and Reagents
-
D-Fructose-4,6-¹³C₂ and unlabeled D-Fructose standards
-
Pyridine, silylation grade
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Ethyl Acetate
-
Sample extracts (e.g., quenched and extracted cell culture metabolites)
-
GC-MS system equipped with an Electron Ionization (EI) source
3.2. Derivatization Procedure
-
Drying: Aliquot the aqueous metabolite extract into a GC vial insert and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is critical to ensure all water is removed, as silylation reagents are moisture-sensitive.[7]
-
Oximation: Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine. Add 50 µL of this solution to the dried sample. Cap the vial tightly.
-
Incubation 1: Vortex the vial to ensure the residue is fully dissolved. Incubate the mixture at 60°C for 45 minutes in a heating block or oven.
-
Cooling: Remove the vials and allow them to cool to room temperature.
-
Silylation: Add 80 µL of MSTFA + 1% TMCS to each vial. Cap tightly.
-
Incubation 2: Vortex briefly and incubate at 60°C for 30 minutes.
-
Final Sample: After cooling, the sample is ready for GC-MS analysis. The resulting derivative is the methyloxime, penta-trimethylsilyl ether of fructose.
3.3. GC-MS Instrumentation and Parameters
-
GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.
-
Injector: 250°C, Splitless mode (or appropriate split ratio depending on concentration).
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 10°C/min to 300°C. Hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
MS Analyzer: Scan mode from m/z 50 to 650 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of key fragments is preferred for higher sensitivity and specificity.[11]
3.4. Experimental Workflow Diagram
Deciphering the Fragmentation Patterns
Under 70 eV electron ionization, the derivatized fructose molecule undergoes extensive and characteristic fragmentation. The resulting mass spectrum is a fingerprint that can be used for identification and structural analysis. For MFA, the goal is to identify fragments that contain specific portions of the original carbon backbone.
4.1. Key Fragmentation Pathways of Fructose-MeOx-TMS₅
The fragmentation of silylated sugars is dominated by cleavage of C-C bonds and rearrangements involving the TMS groups. For the methyloxime, penta-TMS derivative of fructose, several key fragment ions are consistently observed. The most informative fragments often arise from the cleavage of the carbon chain.
4.2. Predicted Fragmentation of D-Fructose-4,6-¹³C₂ Derivative
With the ¹³C labels at positions C4 and C6, the mass-to-charge ratio (m/z) of any fragment containing these carbons will be shifted by +1 (for fragments with either C4 or C6) or +2 (for fragments with both C4 and C6).
The diagram below illustrates the primary cleavage sites and the location of the ¹³C labels on the derivatized fructose backbone.
Data Interpretation: Key Fragments for MFA
The table below summarizes some of the most analytically useful fragment ions for the methyloxime, penta-TMS derivative of fructose and their expected m/z shifts for D-Fructose-4,6-¹³C₂. The exact m/z values can vary slightly based on the specific oxime derivative used (e.g., ethyloxime vs. methyloxime). The values presented here are for the commonly used methyloxime derivative.
| Fragment Ion (m/z) | Proposed Carbon Origin | ¹³C Atoms | Expected m/z for D-Fructose-4,6-¹³C₂ | Notes |
| 103 | C1 | 0 | 103 | Represents the CH₂(OTMS)⁺ ion, useful for confirming C1 position. |
| 205 | C1-C2 or C5-C6 | 0 or 1 | 205, 206 | A common fragment in silylated sugars. The M+1 isotopologue will indicate labeling in the C5-C6 portion. |
| 217 | C3-C4, C4-C5, etc. | 0 or 1 | 217, 218 | Ion corresponding to [CH(OTMS)-CH(OTMS)]⁺. Its MID provides information on adjacent carbon labeling. |
| 221 | C4-C6 | 2 | 223 | A highly informative fragment resulting from C3-C4 cleavage, containing the entire labeled portion of the tracer. |
| 307 | C1-C3 | 0 | 307 | A major ion resulting from C3-C4 cleavage.[11] This fragment is expected to be unlabeled (M+0) and serves as an excellent internal reference. |
| 319 | C3-C6 | 2 | 321 | Results from cleavage between C2 and C3. This fragment contains both labeled carbons. |
| 409 | C1-C4 | 1 | 410 | Results from C4-C5 cleavage. Contains the ¹³C at position 4. |
Analysis Strategy: For MFA, the relative abundances of the different mass isotopologues for each fragment ion are measured. For example, for the C4-C6 fragment (m/z 221), you would measure the intensity of the M+0 (m/z 221), M+1 (m/z 222), and M+2 (m/z 223) ions. For the D-Fructose-4,6-¹³C₂ tracer, the signal for this fragment should be almost entirely at m/z 223 (M+2). In contrast, the C1-C3 fragment (m/z 307) should show a natural abundance distribution around its M+0 peak. This differential labeling across fragments is what allows for the powerful calculations of metabolic flux.
Conclusion
The GC-MS analysis of ¹³C-labeled fructose is an indispensable tool for quantitative metabolic flux analysis. The methodology presented in this application note, combining a robust two-step derivatization with a detailed understanding of the subsequent EI fragmentation, provides a reliable framework for obtaining high-quality mass isotopomer data. By targeting key fragment ions that represent specific portions of the fructose carbon backbone, researchers can accurately trace the metabolism of D-Fructose-4,6-¹³C₂ and gain critical insights into the regulation of central carbon metabolism in various biological systems.
References
-
Toma, V., Fiume, A., & Vurro, M. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1089. [Link]
-
Hiller, K. (2016). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in Physiology, 7. [Link]
-
Chokkathukalam, A., Kim, D. H., Barrett, M. P., Breitling, R., & Creek, D. J. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(4), 511–524. [Link]
-
Young, J. D. (2011). Isotopomer Measurement Techniques in Metabolic Flux Analysis II: Mass Spectrometry. Methods in Molecular Biology, 789, 91-111. [Link]
-
Struwe, W. B., & Pagel, K. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11687-11728. [Link]
-
Restek Corporation. (2024, February 2). Overcome the Complexities of Analyzing for Sugars by GC-MS. Retrieved from [Link]
-
Guo, R., et al. (2010). Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry. Clinica Chimica Acta, 411(3-4), 224-229. [Link]
-
Koubaa, M., Thomasset, B., & Roscher, A. (2014). Quantifying 13C-labeling in free sugars and starch by GC-MS. Methods in Molecular Biology, 1090, 121-130. [Link]
-
ResearchGate. (n.d.). MS/MS analysis of hexose phosphates. Retrieved from [Link]
-
Ding, M. Y., & Ko, C. N. (2009). Confirmation and determination of sugars in soft drink products by IEC with ESI-MS. Chromatographia, 69(11-12), 1297-1301. [Link]
-
Breimer, M. E., Hansson, G. C., Karlsson, K. A., & Leffler, H. (1981). Electron ionization mass spectrometry for sequence analysis of glycosphingolipid mixtures by fractional evaporation in the ion source. Mass spectrometric evidence for an eleven-sugar glycolipid. FEBS letters, 124(2), 299-305. [Link]
-
Purdue University. (2011). Structural Analysis of Carbohydrates by Mass Spectrometry. Retrieved from [Link]
-
Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 427(2), 150-157. [Link]
-
Restek Corporation. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
-
Koubaa, M., Thomasset, B., & Roscher, A. (2014). Quantifying ¹³C-labeling in free sugars and starch by GC-MS. Methods in Molecular Biology, 1090, 121-30. [Link]
-
Shimadzu. (n.d.). Analysis of Sugars in Foods Using Smart Metabolites Database. Retrieved from [Link]
-
MASONACO. (n.d.). Mono- and disaccharides (GC-MS). Retrieved from [Link]
Sources
- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
- 3. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]
- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
Troubleshooting & Optimization
Technical Support Center: Isotope Correction for D-Fructose-4,6-13C2
Introduction: The "Noise" in Your Signal
Welcome to the technical support center for metabolic flux analysis (MFA). If you are using D-Fructose-4,6-13C2 , you are likely investigating specific glycolytic fluxes, the pentose phosphate pathway, or aldolase activity.
However, raw Mass Spectrometry (MS) data is inherently "contaminated" by the natural abundance of heavy isotopes (e.g.,
-
The Problem: Your tracer introduces a specific mass shift (M+2). However, natural
C exists in the unlabeled carbons of your molecule and the labeled carbons of the background pool. -
The Consequence: Without mathematical correction, you will overestimate enrichment, misinterpret metabolic recycling (M+3/M+4), and calculate erroneous flux rates.
This guide provides the rigorous methodology to "de-isotope" your data, isolating the biological tracer signal from the physical background.
Module 1: The Conceptual Framework
Before applying algorithms, you must understand what you are correcting.
The Anatomy of the Mass Spectrum
When you analyze D-Fructose-4,6-13C2 (or its downstream metabolites like Pyruvate or Lactate), you observe a Mass Isotopomer Distribution (MID) .
-
M+0 (Monoisotopic): Molecules with no heavy isotopes (all
C). -
M+1: Molecules with one heavy isotope. In an unlabeled sample, this comes purely from natural abundance (approx 1.1%
Carbon count). -
M+2:
-
Source A (Signal): Your tracer (D-Fructose-4,6-13C2).
-
Source B (Noise): Unlabeled molecules that statistically happen to have two natural
C atoms (rare, but non-zero).
-
-
M+3:
-
Source A (Signal): Metabolic recycling (e.g., recombination of labeled fragments).
-
Source B (Noise): Your M+2 tracer molecule that also contains one natural
C in a non-labeled position (e.g., at C1, C2, C3, or C5).
-
Visualization: The "Skew" Effect
The following diagram illustrates how natural abundance "smears" your clean tracer signal to higher masses.
Caption: Figure 1. Natural abundance shifts intensity from the "True" isotopologue (M+2) to higher masses (M+3), creating false recycling signals.
Module 2: The Correction Protocol (Matrix Method)
The standard for correction is the Matrix Inversion Method (based on Fernandez et al., 1996 and Moseley, 2010). This method decouples the natural abundance contribution from the measured intensities.
Step 1: Define the Measured Vector ( )
Extract the raw areas (or intensities) for the full isotopologue cluster (M+0 to M+n) from your MS software. Normalize them so they sum to 1 (or 100%).
Step 2: Construct the Correction Matrix ( )
The matrix
-
Crucial Note: If you use GC-MS with derivatization (e.g., TBDMS or MOX-TMS), you must include the carbons from the derivative tag in the formula.
-
Example: Fructose (C6H12O6) + Methoxime-TMS derivative
The formula changes significantly.
-
-
The matrix columns represent the "pure" labeled states, and the rows represent how they split due to natural abundance.
-
: Probability that a molecule with
labels appears at mass due to natural abundance.
Step 3: Solve for Corrected Intensities ( )
The relationship is linear:
To find the true distribution (
Data Table: Example Correction
Hypothetical data for a C3 fragment (e.g., Pyruvate) derived from Fructose-4,6-13C2.
| Isotopologue | Raw Intensity ( | Interpretation (Raw) | Corrected Intensity ( | Interpretation (Corrected) |
| M+0 | 0.500 | 50% Unlabeled | 0.515 | Higher (Raw lost to M+1) |
| M+1 | 0.050 | High background | 0.000 | Pure Noise removed |
| M+2 | 0.400 | Tracer Signal | 0.480 | True Tracer Enrichment |
| M+3 | 0.050 | Metabolic Recycling? | 0.005 | Mostly skew from M+2 |
Module 3: Troubleshooting Workflow
Use this guide if your corrected data looks "wrong" (e.g., negative values or impossible enrichment).
Issue 1: Negative Fractional Abundances
Symptom: After correction, M+1 or M+3 shows a value like -0.02.
-
Cause A (Low Signal): The raw intensity was so close to the noise floor that subtracting the theoretical natural abundance pushed it below zero.
-
Cause B (Wrong Formula): You used the formula for "Fructose" (C6) but analyzed a "Fructose-TMS" fragment (C15+). The matrix
was too small, underestimating the natural skew. -
Solution:
-
Verify the exact elemental formula of the ion (not the neutral molecule).
-
Apply a "non-negative least squares" constraint (available in software like IsoCor) rather than simple matrix inversion.
-
Issue 2: Skewed M+1/M+2 Ratios
Symptom: The corrected M+2 is lower than expected, or M+1 remains high.
-
Cause: Tracer Purity. Your D-Fructose-4,6-13C2 is not 100% pure. It may contain 99%
C, meaning 1% is C at the label positions. -
Solution: You must correct for Tracer Purity after or during natural abundance correction.
-
Protocol: Input the purity (e.g., 0.99) into your correction software. This adjusts the diagonal elements of Matrix
.
-
Issue 3: Resolution Artifacts (High-Res MS)
Symptom: Using Orbitrap/FT-ICR, you see split peaks at M+1 (e.g.,
-
Analysis: High-resolution MS can resolve the mass difference between a neutron in Carbon vs. Nitrogen.
-
Solution: Do not sum the peaks blindly.
-
If you can resolve the
C peak from the background, you theoretically don't need to correct for non-C elements (H, N, O), but you still must correct for C natural abundance . -
Recommendation: Even with High-Res, use software (e.g., IsoCor or AccuCor ) that handles resolution-dependent correction.
-
Module 4: Computational Workflow Diagram
The following diagram outlines the decision process for correcting your Fructose-4,6-13C2 data.
Caption: Figure 2. Decision tree for selecting the correct parameters for Natural Abundance Correction (NAC).
Module 5: Frequently Asked Questions (FAQs)
Q1: My D-Fructose-4,6-13C2 data shows significant M+1 after correction. Why?
A: This often indicates proton loss or hydride abstraction in the ion source (common in APCI or EI). If your ion is
Q2: Should I correct for natural abundance if I am only looking at the ratio of M+2/M+0? A: Yes. The M+0 peak is depleted by natural abundance (loss to M+1), and the M+2 peak is inflated by natural abundance (gain from M+0/M+1). The ratio will be mathematically incorrect without normalization.
Q3: Can I do this in Excel?
A: For simple molecules, yes. You can use the MDIST function or hard-code the binomial expansion. However, for derivatized fragments (large
Q4: How does the specific [4,6-13C2] labeling pattern affect correction? A: The correction algorithm is generally blind to position (it only cares about mass). However, the position matters for fragmentation .
-
If you analyze the C1-C3 fragment (DHAP derived), it should be M+0 . Any M+1/M+2 there is likely natural abundance or scrambling.
-
If you analyze the C4-C6 fragment (GAP derived), it should be M+2 .
-
Tip: Use the specific fragments to validate your correction. If your corrected C1-C3 fragment shows 5% M+2, your correction (or your chromatography) is failing.
References
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262.
-
Moseley, H. N. (2010).[2] Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11(1), 139.[2]
-
Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296.
-
Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. (Basis for AccuCor).
-
Niu, X., et al. (2023). Construction and application of natural stable isotope correction matrix in 13C-labeled metabolic flux analysis. ResearchGate.[3][4]
Sources
preventing label scrambling during D-Fructose-4,6-13C2 extraction
Technical Support Center: D-Fructose-4,6-¹³C₂ Isotope Tracing
Welcome to the technical support center for advanced isotopic analysis. This guide is designed for researchers, scientists, and drug development professionals utilizing D-Fructose-4,6-¹³C₂ in metabolic studies. Here, we address the critical challenge of preventing label scrambling during metabolite extraction, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is "label scrambling" and why is it a concern with D-Fructose-4,6-¹³C₂?
A: Label scrambling refers to the redistribution of the ¹³C isotopes from their original positions (carbons 4 and 6) to other positions within the fructose molecule or to other metabolites. This is a significant issue because it can lead to misinterpretation of metabolic flux data, making it difficult to accurately trace the metabolic fate of fructose.
Q2: What are the primary causes of label scrambling during extraction?
A: Label scrambling can be caused by both enzymatic and chemical factors.
-
Enzymatic Activity: If metabolic enzymes are not immediately and completely denatured during extraction, they can continue to process the labeled fructose, leading to the redistribution of the ¹³C labels through various metabolic pathways.
-
Chemical Instability: The fructose molecule itself can be susceptible to isomerization under certain pH and temperature conditions, which can also result in the scrambling of the isotopic labels.
Q3: Can my choice of extraction solvent contribute to label scrambling?
A: Absolutely. The choice of solvent is critical. For instance, using a solvent that does not efficiently quench enzymatic activity can inadvertently promote label scrambling. Furthermore, the pH of the extraction solvent can influence the chemical stability of fructose.[1] Acidic conditions, such as the inclusion of formic acid, can aid in quenching enzymatic activity but must be carefully controlled to prevent acid-catalyzed degradation of metabolites.[2][3]
Q4: How can I be sure that my extraction protocol is effectively preventing label scrambling?
A: The best approach is to include a "zero-time" control in your experimental design. This involves adding the D-Fructose-4,6-¹³C₂ tracer to a sample that is immediately quenched and extracted. Analysis of this sample should show the ¹³C labels exclusively at the C4 and C6 positions. Any deviation from this indicates that your extraction protocol may be a source of label scrambling.
Troubleshooting Guide: Identifying and Resolving Label Scrambling
This section provides a systematic approach to troubleshooting unexpected isotopic distributions in your D-Fructose-4,6-¹³C₂ tracing experiments.
Issue 1: ¹³C Labels Detected on Carbons Other Than C4 and C6 in Fructose
-
Potential Cause A: Incomplete Quenching of Metabolism. If cellular metabolism is not halted instantaneously, enzymes in pathways like glycolysis, gluconeogenesis, and the pentose phosphate pathway can act on the labeled fructose.[4][5][6] For example, the reversible reactions in the later stages of glycolysis can lead to the redistribution of the ¹³C labels.
-
Troubleshooting Action:
-
Rapid Freezing: Immediately after your experimental endpoint, snap-freeze your biological samples in liquid nitrogen.[3][7] This is the most effective way to halt enzymatic activity.
-
Cold Extraction Solvents: Perform all subsequent extraction steps using pre-chilled solvents (-20°C to -80°C) and keep samples on ice or in a cooled centrifuge.[7][8]
-
-
Potential Cause B: Chemical Isomerization. Fructose can undergo isomerization to glucose and mannose, particularly under basic or neutral pH conditions. This process can lead to a shift in the positions of the ¹³C labels.
-
Troubleshooting Action:
-
pH Control: Maintain a slightly acidic pH (around 4-6) during extraction to minimize base-catalyzed isomerization.[9] The use of volatile acids like formic acid is recommended as they are compatible with mass spectrometry analysis.[2][9]
-
Temperature Control: Avoid exposing samples to high temperatures during extraction and sample processing, as heat can accelerate isomerization reactions.[10]
-
Issue 2: ¹³C Labels Detected in Other Metabolites in "Zero-Time" Controls
-
Potential Cause: Non-Enzymatic Label Exchange. In some instances, particularly with complex biological matrices, non-enzymatic reactions can occur that lead to the transfer of the ¹³C label to other molecules.
-
Troubleshooting Action:
-
Solvent Purity: Ensure that all solvents and reagents used for extraction are of high purity (e.g., LC-MS grade) to avoid contaminants that could catalyze side reactions.
-
Sample Matrix Evaluation: Consider performing a control experiment where the labeled fructose is added to the extraction solvent alone (without the biological sample) to rule out any solvent-induced artifacts.
-
Validated Experimental Protocols
To ensure the integrity of your isotopic labeling, we recommend the following validated protocols.
Protocol 1: Rapid Quenching and Extraction of Adherent Mammalian Cells
This protocol is designed to minimize metabolic activity post-harvest.[8][11]
-
Aspirate Media: Quickly remove the cell culture medium.
-
Wash: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench: Add a sufficient volume of liquid nitrogen directly to the culture dish to flash-freeze the cells.[8]
-
Extraction: Before the liquid nitrogen completely evaporates, add 1 mL of pre-chilled (-80°C) 80% methanol containing 0.1 M formic acid.[2]
-
Scrape and Collect: Use a cell scraper to detach the cells into the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge: Centrifuge at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[8]
-
Collect Supernatant: Carefully transfer the supernatant containing the extracted metabolites to a new tube for subsequent analysis.
Protocol 2: Extraction from Tissue Samples
For tissue samples, rapid inactivation of enzymes is paramount.[3]
-
Excise and Freeze: Immediately upon excision, snap-freeze the tissue sample using Wollenberger clamps pre-chilled in liquid nitrogen.[3]
-
Pulverize: While still frozen, pulverize the tissue into a fine powder using a liquid nitrogen-cooled mortar and pestle.[7]
-
Extraction: Transfer the frozen tissue powder to a tube containing a pre-chilled (-20°C) extraction solution (e.g., a mixture of methanol, acetonitrile, and water).[1]
-
Homogenize: Thoroughly homogenize the sample using a bead beater or similar device, ensuring the sample remains cold.
-
Centrifuge: Pellet the tissue debris by centrifugation at high speed and low temperature.
-
Collect Supernatant: Transfer the supernatant for analysis.
Data Interpretation and Visualization
Understanding the metabolic pathways that can lead to label scrambling is crucial for accurate data interpretation.
Metabolic Pathways of Fructose
D-fructose enters glycolysis after being converted to fructose-1-phosphate.[12] It is then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which are further metabolized.[12][13] The reversibility of some glycolytic and gluconeogenic enzymes can lead to the re-synthesis of fructose-6-phosphate from triose phosphates, potentially scrambling the original ¹³C labels.[5]
Caption: Metabolic fate of D-Fructose and potential scrambling pathways.
Recommended Analytical Workflow
A robust analytical workflow is essential for preserving the integrity of your isotopic labeling.
Caption: Recommended workflow for preventing label scrambling.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Quenching Temperature | ≤ -80°C (Liquid Nitrogen) | Rapidly halts enzymatic activity to prevent metabolic scrambling.[3][8] |
| Extraction Solvent | 80% Methanol or Acetonitrile/Methanol/Water mixture | Efficiently extracts a broad range of polar metabolites.[1] |
| Extraction Temperature | -20°C to -80°C | Maintains the quenched state and minimizes chemical degradation.[7] |
| Extraction pH | Slightly acidic (e.g., with 0.1 M Formic Acid) | Improves enzyme denaturation and prevents base-catalyzed isomerization.[2][9] |
References
-
MINAMS. 29 Pathways of Sugar Metabolism: Pentose Phosphate Pathway, Fructose, and Galactose Metabolism. [Link]
-
SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC. (2022, December 21). National Center for Biotechnology Information. [Link]
-
Jack Westin. (2020, March 20). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway - MCAT Content. [Link]
-
Fructose metabolism connected to glycolysis, the pentose phosphate... - ResearchGate. [Link]
-
Metabolite Extraction: Techniques & Methods | StudySmarter. (2024, September 5). StudySmarter US. [Link]
-
Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Agilent. [Link]
-
Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility. (n.d.). University of Wollongong. [Link]
-
Glycolysis / Pentose Phosphate Pathway - UTMB. [Link]
-
Ali, R. (2022, October 17). Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Sucrose/D-Glucose/ D-Fructose | AAFCO. (n.d.). The Association of American Feed Control Officials. [Link]
-
(PDF) Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - ResearchGate. [Link]
-
Fructose (F2793) - Merck Millipore. [Link]
-
Sun, S. Z. (2012, October 2). Fructose metabolism in humans – what isotopic tracer studies tell us - PMC. National Center for Biotechnology Information. [Link]
-
Troubleshooting for Possible Issues | Download Table - ResearchGate. [Link]
-
Intrinsic ratios of glucose, fructose, glycerol and ethanol 13C/ 12C isotopic ratio determined by HPLC-co-IRMS: Toward determining constants for wine authentication - ResearchGate. [Link]
-
Isotopologue analysis of sugar phosphates in yeast cell extracts by gas chromatography chemical ionization time-of-flight mass spectrometry - PubMed. (2015, April 15). National Center for Biotechnology Information. [Link]
-
Stable Isotope-Assisted Evaluation of Different Extraction Solvents for Untargeted Metabolomics of Plants - PMC. (2016, June 28). National Center for Biotechnology Information. [Link]
-
Recovering the metabolome. (2018, January 17). [Link]
-
Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (1989, June 4). MDPI. [Link]
-
D-Fructose/D-Glucose, UV method - NZYtech. (n.d.). NZYTech. [Link]
-
ENZYTECTM D-Glucose/D-Fructose/Sucrose Code N° E1247 - Food & Feed Analysis. (2011, May 6). R-Biopharm. [Link]
-
Metabolomics and isotope tracing - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Sucrose/D-Fructose/D-Glucose, UV method. [Link]
-
Fructose treatment induces elevated metabolic cycling A Stable isotope... - ResearchGate. [Link]
-
Molecular Aspects of Fructose Metabolism and Metabolic Disease - Clinician Resources. (2025, May 5). [Link]
-
Isotopologue analysis of sugar phosphates in yeast cell extracts by gas chromatography chemical ionization time-of-flight mass spectrometry | Request PDF - ResearchGate. (2025, August 6). [Link]
-
60 questions with answers in ISOTOPE LABELING | Scientific method - ResearchGate. [Link]
-
Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry | Analytical Chemistry. (2021, June 1). ACS Publications. [Link]
-
Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. (n.d.). SpringerLink. [Link]
-
Patti, G. J. (n.d.). Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC. National Center for Biotechnology Information. [Link]
-
13C Labeling of lactate from [U-13C]fructose or [U-13C]glucose in... | Download Scientific Diagram - ResearchGate. [Link]
-
Metabolism of fructose in B-cells: A 13 C NMR spectroscopy based stable isotope tracer study | Request PDF - ResearchGate. [Link]
-
Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - bioRxiv. (2025, April 25). bioRxiv. [Link]
-
Calibration of isotopologue-specific optical trace gas analysers: a practical guide - AMT. (2018, November 15). Atmospheric Measurement Techniques. [Link]
-
FRUCTOSE METABOLISM FROM A FUNCTIONAL PERSPECTIVE: IMPLICATIONS FOR ATHLETES. (n.d.). [Link]
-
Write the mechanism for the base-catalyzed conversion of D-fructose to D-glucose and D-mannose. - Pearson. (2024, June 28). Pearson+. [Link]
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solving mass balance discrepancies in 13C fructose flux models
Technical Support Center: 13C Fructose Flux Model Analysis
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering mass balance discrepancies in ¹³C fructose metabolic flux analysis (MFA). Our goal is to equip you with the expertise to diagnose and resolve common issues, ensuring the accuracy and reliability of your flux maps.
Frequently Asked Questions (FAQs)
Q1: What is a mass balance discrepancy in the context of ¹³C flux analysis?
A mass balance discrepancy, or carbon imbalance, occurs when the total amount of ¹³C label introduced into a biological system (from the ¹³C-labeled fructose substrate) does not equal the sum of the ¹³C label recovered in all measured outputs. These outputs include secreted metabolites, intracellular metabolites, biomass components (like proteins, lipids, and nucleic acids), and gaseous products like CO₂. Essentially, some of the labeled carbon is "missing" or unaccounted for in the final analysis.
Q2: Why is achieving mass balance crucial for accurate flux calculations?
Achieving a closed carbon balance is a fundamental validation of your experimental system and analytical measurements. ¹³C-MFA is considered the gold standard for quantifying intracellular fluxes because it uses the distribution of isotopic labels to constrain a metabolic network model.[1][2] If a significant fraction of the carbon is unaccounted for, it implies one or more of the following critical errors:
-
Inaccurate Input Function: The model is being fed incorrect information about the amount of ¹³C entering the system.
-
Incomplete Output Measurement: Major metabolic fates of the fructose are not being measured.
-
Systematic Analytical Errors: The techniques used to measure isotopic enrichment are flawed.
Any of these issues will lead to a poor fit between the model and the data, resulting in unreliable and potentially erroneous flux estimations.[3][4]
Q3: What are the primary sources of carbon loss that can lead to mass balance errors?
The most common, and often overlooked, sinks for carbon are:
-
Carbon Dioxide (CO₂): Decarboxylation reactions in pathways like the Pentose Phosphate Pathway (PPP) and the TCA cycle release carbon as CO₂.[5] Unless captured and measured, this represents a significant loss of label.
-
Biomass: A substantial portion of the carbon substrate is used for anabolic processes to build proteins, lipids, nucleic acids, and carbohydrates. If the total carbon incorporated into biomass is not quantified, it creates a major gap in the mass balance.
-
Unmeasured Secreted Metabolites: Cells may secrete byproducts other than the primary ones being monitored. A broad extracellular metabolomic screen is often necessary to identify all carbon-containing outputs.
Q4: How does the choice of analytical platform (e.g., GC-MS vs. LC-MS) impact mass balance?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools, but they have distinct strengths and weaknesses for ¹³C-MFA.[6][7]
| Feature | GC-MS | LC-MS |
| Metabolite Coverage | Excellent for volatile and derivatized non-volatile compounds (e.g., amino acids, organic acids). | Broader coverage of polar and non-polar compounds, including many central carbon metabolites, without derivatization.[6] |
| Fragmentation | Electron Ionization (EI) provides stable, reproducible fragmentation patterns, which are crucial for positional isotope analysis.[8] | Electrospray Ionization (ESI) is a softer technique, often resulting in less fragmentation, which can make isotopomer analysis more challenging for some molecules. |
| Sample Preparation | Requires derivatization, which adds time and potential for analytical variability.[6] | Often requires less complex sample preparation. |
| Robustness | Generally considered highly robust and reproducible for targeted analysis.[6] | Can be more susceptible to matrix effects, which can suppress or enhance ion signals, potentially skewing quantification.[9] |
An incomplete picture of metabolite labeling due to platform limitations can contribute to mass balance issues. For comprehensive analysis, a combination of both techniques is often ideal.
Q5: What is isotopic steady state, and why is it important for mass balance?
Isotopic steady state is a condition where the isotopic labeling pattern of intracellular metabolites remains constant over time.[10][11] This indicates that the rate of label incorporation into each metabolite pool is balanced by the rate of its consumption. Most standard ¹³C-MFA models assume the system is at both metabolic and isotopic steady state.[11][12]
If the system has not reached isotopic steady state when samples are collected, the labeling patterns will be transient. This violates the core assumption of the model and will lead to inaccurate flux calculations and apparent mass balance discrepancies.[11] Achieving this state can be challenging in mammalian cells due to large metabolite pools and slow turnover.[11][13] In such cases, an Isotopically Non-Stationary MFA (INST-MFA) approach, which analyzes labeling time-courses, is required.[11][14]
Troubleshooting Guide: Diagnosing and Resolving Discrepancies
This section addresses specific problems you may encounter. Follow the diagnostic workflows to pinpoint and correct the source of your mass balance error.
Problem 1: Overall ¹³C recovery is significantly low across all measured outputs.
This common issue suggests a fundamental problem with either the carbon input function or the measurement of major carbon outputs.
Caption: Decision tree for troubleshooting poor goodness-of-fit in flux estimation.
-
Step 1: Re-evaluate the Metabolic Model
-
Causality: A metabolic model is a hypothesis. A poor fit indicates the hypothesis is incorrect or incomplete. [3][15][16]The model may be missing key reactions or making false assumptions about reaction reversibility.
-
Actions:
-
Literature Review: Conduct a thorough review of the known metabolism for your specific cell type or organism. Are there alternative pathways for fructose metabolism that are not in your model?
-
Test Alternative Models: Use your experimental data to test models of increasing complexity. For example, add a previously omitted pathway or allow a key reaction to be reversible. Use statistical tests (e.g., a Chi-squared test) to determine if the new model provides a significantly better fit to the data. [4][15][17]
-
Compartmentalization: For eukaryotic cells, ensure your model accounts for separate metabolite pools in the cytosol and mitochondria, as this significantly impacts labeling patterns, especially in the TCA cycle.
-
-
-
Step 2: Validate the Quenching and Extraction Protocol
-
Causality: Metabolism is rapid. If enzymatic activity is not stopped almost instantly during sample collection, metabolite concentrations and their labeling patterns can change, leading to data that does not reflect the true in vivo state. [18][19]
-
Protocol: Validating Quenching Efficiency
-
Optimal Method: The most effective method for adherent cells is to rapidly aspirate the media and immediately add a freezing-cold quenching solution (e.g., -80°C 80% methanol). [19][20]For suspension cultures, rapid filtration followed by immediate immersion of the filter into the cold quenching solution is preferred. [19]
-
Avoid Pitfalls:
-
-
-
Step 3: Empirically Determine Isotopic Steady State
-
Causality: As discussed in the FAQ, assuming steady state when it hasn't been reached is a major source of error. [11]This must be determined experimentally for your specific system.
-
Protocol: Time-Course Experiment
-
Initiate the ¹³C-fructose labeling experiment.
-
Collect cell samples at multiple time points (e.g., 0, 1, 4, 8, 12, 24 hours). The exact time points will depend on the doubling time of your cells.
-
Analyze the isotopic enrichment of several key intracellular metabolites (e.g., a glycolytic intermediate like fructose-1,6-bisphosphate, and a TCA cycle intermediate like citrate).
-
Plot the enrichment (% ¹³C) versus time. Isotopic steady state is reached at the time point after which the enrichment curves for all measured metabolites become flat. All future experiments should be harvested at or after this time point.
-
-
References
-
Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC. (2020, June 3). National Center for Biotechnology Information. [Link]
-
Metabolomics Quality Control, Reproducibility & Method Validation Guide. (2025, June 1). Arome Science. [Link]
-
Theoretical aspects of 13C metabolic flux analysis with sole quantification of carbon dioxide labeling. (2005, April 15). PubMed. [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC. National Center for Biotechnology Information. [Link]
-
13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. (2015, December 25). MDPI. [Link]
-
Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC. (2022, November 4). National Center for Biotechnology Information. [Link]
-
Towards a metabolic and isotopic steady state in CHO batch cultures for reliable isotope-based metabolic profiling. (2009, February 15). PubMed. [Link]
-
Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells. ACS Publications. [Link]
-
Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC. (2025, May 26). National Center for Biotechnology Information. [Link]
-
Possible pitfalls of flux calculations based on (13)C-labeling. (2001, April 15). PubMed. [Link]
-
Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]
-
Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures. (2023, January 9). Frontiers. [Link]
-
Qualitative and quantitative analysis/method validation in metabolomics. SlideShare. [Link]
-
Overview of different MFA methodologies. The relative speed of... ResearchGate. [Link]
-
I wonder how could I set the tracer concentration and isotopic stredy state during MFA? (2024, October 16). ResearchGate. [Link]
-
Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. [Link]
-
Overview of 13c Metabolic Flux Analysis. Creative Proteomics. [https://www.creative-proteomics.com/resource/overview-of-13c-metabolic-flux-analysis.htm]([Link] proteomics.com/resource/overview-of-13c-metabolic-flux-analysis.htm)
-
A comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. (2022, September 7). RSC Publishing. [Link]
-
A guide to 13 C metabolic flux analysis for the cancer biologist. (2018, April 16). PubMed. [Link]
-
13C-Metabolic flux analysis of co-cultures: A novel approach - PMC. National Center for Biotechnology Information. [Link]
-
C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]
-
Production 13C-labelled cellooligosaccharides for NMR studies on biomass degrading enzymes. Diva Portal. [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2022, August 2). Frontiers. [Link]
-
Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC. National Center for Biotechnology Information. [Link]
-
Biomass Compositional Analysis Laboratory Procedures. National Renewable Energy Laboratory. [Link]
-
Biomass Pretreatment and Enzymatic Hydrolysis Dynamics Analysis Based on Particle Size Imaging - PMC. National Center for Biotechnology Information. [Link]
-
Validation-based model selection for 13 C metabolic flux analysis with uncertain measurement errors. (2022, April 11). PLOS. [Link]
-
Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. [Link]
-
Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC. National Center for Biotechnology Information. [Link]
-
Determination of Structural Carbohydrates and Lignin in Biomass: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]
-
Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. (2022, April 11). PubMed. [Link]
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How to analyze 13C metabolic flux? (2020, November 16). ResearchGate. [Link]
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13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC. National Center for Biotechnology Information. [Link]
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- 20. agilent.com [agilent.com]
Validation & Comparative
Technical Guide: Cross-Validation of D-Fructose-4,6-13C2 Data via GC-MS and NMR
Executive Summary: The Imperative of Cross-Validation
In high-fidelity metabolic flux analysis (MFA), the integrity of the tracer determines the validity of the model. D-Fructose-4,6-13C2 is a specialized tracer employed to dissect glycolytic flux from the pentose phosphate pathway (PPP) and to quantify triose phosphate cycling.
However, relying on a single analytical platform introduces specific risks:
-
GC-MS Risk: Derivatization artifacts (e.g., incomplete methoximation) and fragment ion overlap can skew Mass Isotopomer Distribution (MID) vectors.
-
NMR Risk: While quantitatively superior for positional assignment, NMR suffers from lower sensitivity and potential signal overlap from complex biological matrices.
This guide outlines a self-validating workflow where NMR confirms the positional purity and absolute enrichment of the tracer, while GC-MS provides the sensitivity required for intracellular flux modeling. The convergence of these two datasets is the only acceptable standard for publication-grade MFA.
Comparative Matrix: GC-MS vs. NMR for Labeled Fructose
| Feature | GC-MS (Method: MOX-TMS) | NMR (Method: 13C-IGATED) |
| Primary Output | Mass Isotopomer Distribution (MID) vectors (M0, M1, M2...) | Positional Isotopomer Analysis (Specific Carbon Enrichment) |
| Sensitivity | High (pmol range). Suitable for intracellular extracts. | Low (mM range). Suitable for media/extracellular fluids. |
| Specificity | Low.[1] Cannot easily distinguish where the label is (C4 vs C6) without complex fragmentation modeling. | High. Distinct chemical shifts for C4 (~70.5 ppm) and C6 (~64.0 ppm). |
| Sample Destructiveness | Destructive (Derivatization required). | Non-destructive. |
| Bias Source | Natural abundance correction; Derivatization kinetics. | Nuclear Overhauser Effect (NOE); Relaxation times ( |
| Validation Role | Quantification: Measures the fractional labeling of the metabolic pool. | Qualitative Check: Confirms label retention at C4/C6 and absence of scrambling. |
Deep Dive: Experimental Protocols
Protocol A: GC-MS Analysis via Methoximation-Silylation (MOX-TMS)
Objective: To determine the Mass Isotopomer Distribution (MID) of fructose and its downstream metabolites.
Rationale: Fructose exists as multiple tautomers in solution.[2] Direct silylation results in chromatograms with 4-5 peaks per sugar, diluting sensitivity. Methoximation locks the sugar in the open-chain form (syn/anti isomers), reducing complexity to two peaks.
Workflow:
-
Lyophilization: Dry 10-50 µL of sample (cell extract or media) to complete dryness in a glass insert. Critical: Moisture inhibits silylation.
-
Methoximation: Add 50 µL of Methoxyamine Hydrochloride in Pyridine (20 mg/mL). Incubate at 30°C for 90 minutes .
-
Mechanism:[3] Reacts with the ketone group at C2, preventing ring closure.
-
-
Silylation: Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 37°C for 30 minutes .
-
Mechanism:[3] Replaces active hydrogens (-OH) with TMS groups, increasing volatility.
-
-
Analysis: Inject 1 µL into GC-MS (Splitless mode).
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Program: Hold 80°C (2 min)
Ramp 10°C/min to 300°C.
-
Data Extraction: Monitor the specific ion clusters for Fructose-MOX-TMS.
-
Target Fragment: m/z 307 (Commonly used for quantification, representing the carbon skeleton minus specific TMS losses).
-
Validation Check: Ensure the ratio of Syn/Anti isomer peaks remains constant across samples.
Protocol B: Quantitative 13C-NMR Spectroscopy
Objective: To verify the specific labeling of C4 and C6 and calculate absolute enrichment.
Rationale: Standard proton-decoupled 13C NMR (CPD) generates signals with intensities influenced by NOE and relaxation times, making integration inaccurate. We use Inverse Gated Decoupling (IGATED) to suppress NOE, ensuring peak area is proportional to concentration.
Workflow:
-
Sample Prep: Dissolve 5-10 mg of labeled substrate (or lyophilized high-concentration extract) in 600 µL D₂O .
-
Internal Standard: Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (
0.0 ppm) and quantification. -
Acquisition Parameters (Critical for Quantitation):
-
Pulse Sequence: zgig (Bruker) or equivalent inverse gated sequence.
-
Relaxation Delay (D1): Must be
of the longest relaxing carbon (typically >10s for carbonyls, ~5s for sugar carbons). Set D1 = 20s to be safe. -
Scans: 256 - 1024 (depending on concentration).
-
Temperature: 298 K.
-
Data Interpretation:
-
Fructose C4 (Beta-Pyranose): ~70.5 ppm. Look for a singlet (or doublet if coupled to C5, but C5 is unlabeled here).
-
Fructose C6 (Beta-Pyranose): ~64.0 ppm.
-
Scrambling Check: If you see significant peaks at C1 (~64.9 ppm) or C2 (~98.6 ppm) above natural abundance (1.1%), the tracer is impure or metabolic scrambling has occurred.
Visualization of Workflows
Diagram 1: The Cross-Validation Workflow
This diagram illustrates how the two analytical streams converge to validate the metabolic model.
Caption: Dual-stream workflow ensuring that mass isotopomer data (GC-MS) is biologically validated by positional fidelity checks (NMR).
Diagram 2: Metabolic Fate of [4,6-13C2]Fructose
Understanding why we use this tracer is key to interpreting the data. The cleavage by Aldolase is the validation checkpoint.
Caption: The metabolic split of Fructose-1,6-BP. C4 and C6 both partition into GAP, creating a distinct M+2 signature in the triose pool.
Data Reconciliation: The "Handshake"
The final step is the mathematical reconciliation of the two datasets. You must verify that the Total Enrichment calculated by GC-MS matches the Sum of Positional Enrichments from NMR.
The Calculation
-
From GC-MS: Calculate the Fractional Carbon Enrichment (
). Where is the abundance of isotopomer and is the number of carbons. -
From NMR: Calculate the Average Enrichment (
). (Assuming only C4 and C6 are labeled. If background is natural abundance, divide by total carbons).
Acceptance Criteria
-
Variance < 5%: The data is valid. Proceed to flux modeling.[4][5][6][7]
-
Variance > 5% (GC > NMR): Likely ion fragment overlap in GC-MS or under-relaxation in NMR. Action: Increase NMR D1 delay.
-
Variance > 5% (NMR > GC): Likely incorrect background subtraction in GC-MS. Action: Re-run standard curves.
References
-
Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009).[5] 13C-based metabolic flux analysis.[1][4][5][6][8][9][10][11][12][13] Nature Protocols, 4(6), 878–892.[5] [Link]
-
Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2008). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Methods in Cell Biology, 84, 541–588. [Link]
-
Antoniewicz, M. R. (2013).[7] 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116–1121. [Link][12]
-
Kovacevic, A., et al. (2016). Determination of 13C-labeling patterns in endogenous metabolites from single-species and mixed-species cultures. Analytical Chemistry, 88(6), 3315–3323. [Link]
Sources
- 1. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. Sci-Hub: High-throughput metabolic flux analysis based on gas chromatography–mass spectrometry derived 13C constraints [sci-hub.ist]
- 5. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 10. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A critical perspective of the use of (13)C-isotopomer analysis by GCMS and NMR as applied to cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Fructose Quantification: A Comparative Guide to D-Fructose-4,6-13C2 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in metabolomics, nutritional science, and clinical diagnostics, the accurate quantification of D-fructose is paramount. As a key monosaccharide implicated in a range of metabolic processes and diseases, its precise measurement in complex biological matrices is a significant analytical challenge. This guide provides an in-depth technical comparison of internal standards for fructose quantification, with a focus on the superior performance of D-Fructose-4,6-13C2 in isotope dilution mass spectrometry (ID-MS). We will explore the theoretical underpinnings, present a detailed experimental protocol, and offer a data-driven comparison with alternative standards, underscoring the principles of scientific integrity and analytical robustness.
The Imperative for an Ideal Internal Standard in Mass Spectrometry
Quantitative analysis by mass spectrometry, particularly when dealing with complex biological samples, is susceptible to variations that can compromise accuracy and precision. These variations can arise from multiple sources, including sample preparation (e.g., extraction efficiency), chromatographic separation, and ionization efficiency in the mass spectrometer (i.e., matrix effects). The purpose of an internal standard (IS) is to compensate for these variables. An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical workflow but is distinguishable by the mass spectrometer.[1]
Stable isotope-labeled (SIL) compounds are widely recognized as the gold standard for internal standards in mass spectrometry.[2] By incorporating heavier, non-radioactive isotopes such as Carbon-13 (¹³C) or Deuterium (²H), the SIL IS has a higher mass than the native analyte. When a known amount of the SIL IS is spiked into a sample at the earliest stage of preparation, the ratio of the analyte's signal to the IS's signal remains constant, regardless of sample loss or variations in instrument response. This allows for highly accurate and precise quantification.
D-Fructose-4,6-13C2: A Superior Choice for Fructose Quantification
While both deuterated and ¹³C-labeled fructose are used as internal standards, there are fundamental physicochemical reasons why ¹³C-labeled standards, such as D-Fructose-4,6-13C2, offer superior analytical performance.
The Drawbacks of Deuterated Standards
Deuterated standards, while often less expensive to synthesize, present several potential challenges:
-
Chromatographic Isotope Effect: The significant mass difference between hydrogen (¹H) and deuterium (²H) can lead to differences in physicochemical properties. This can cause the deuterated standard to elute at a slightly different retention time than the native analyte during liquid chromatography (LC).[3][4] This chromatographic shift means the analyte and the IS are not experiencing the exact same matrix effects at the same time, which can lead to inaccurate quantification.[3]
-
Isotopic Instability: Deuterium atoms, particularly those on hydroxyl (-OH) groups, can be susceptible to back-exchange with protons from the solvent.[1][4] This can lead to a loss of the isotopic label and a decrease in the internal standard's signal, compromising the accuracy of the results.
-
Different Fragmentation Patterns: The difference in bond energies between C-H and C-D bonds can sometimes lead to different fragmentation patterns in the mass spectrometer, which can complicate method development.
The Advantages of ¹³C-Labeled Standards
D-Fructose-4,6-13C2, with two ¹³C atoms incorporated into the stable carbon backbone, overcomes the limitations of deuterated standards:
-
Co-elution with Analyte: The small mass difference between ¹²C and ¹³C results in virtually identical physicochemical properties. This ensures that D-Fructose-4,6-13C2 co-elutes perfectly with native fructose, providing the most accurate compensation for matrix effects and ionization suppression.[1][5]
-
Isotopic Stability: The ¹³C labels are integrated into the carbon skeleton of the molecule and are not susceptible to exchange, ensuring the integrity of the internal standard throughout the analytical process.[1]
-
Identical Chemical Behavior: D-Fructose-4,6-13C2 exhibits the same extraction recovery and chemical reactivity as unlabeled fructose, making it an ideal tracer for the entire analytical workflow.
The following diagram illustrates the principle of isotope dilution mass spectrometry using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Fructose in Human Plasma
This protocol provides a robust method for the quantification of fructose in human plasma using D-Fructose-4,6-13C2 as an internal standard with LC-MS/MS.
Materials and Reagents
-
D-Fructose (≥99% purity)
-
D-Fructose-4,6-13C2 (≥99% purity, isotopic purity ≥99%)
-
LC-MS grade water, acetonitrile, and methanol
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Preparation of Standards and Solutions
-
Fructose Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of D-fructose in 10 mL of water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of D-Fructose-4,6-13C2 in 1 mL of water.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the fructose stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or a suitable buffer) to cover the expected concentration range of the samples.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the working internal standard solution (10 µg/mL).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient suitable for the separation of polar compounds like fructose.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Fructose: Precursor ion (m/z) 179.1 → Product ion (m/z) 89.1
-
D-Fructose-4,6-13C2: Precursor ion (m/z) 181.1 → Product ion (m/z) 90.1
-
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of fructose to D-Fructose-4,6-13C2 against the concentration of the calibration standards.
-
Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.
-
Determine the concentration of fructose in the unknown samples by interpolating their peak area ratios from the calibration curve.
Performance Comparison: D-Fructose-4,6-13C2 vs. Alternatives
The choice of internal standard has a direct impact on the quality of the analytical data. The following table provides a comparative summary of the expected performance characteristics of D-Fructose-4,6-13C2 against a deuterated fructose standard and a non-isotope labeled structural analog.
| Performance Parameter | D-Fructose-4,6-13C2 | Deuterated Fructose (e.g., Fructose-d7) | Structural Analog (e.g., Mannitol) |
| Co-elution | Excellent (Identical retention time) | Poor to Fair (Potential for chromatographic shift) | Poor (Different retention time) |
| Matrix Effect Compensation | Excellent | Good to Fair (Dependent on degree of chromatographic shift) | Poor |
| Isotopic Stability | Excellent (No back-exchange) | Fair to Good (Potential for back-exchange) | Not Applicable |
| Accuracy | Excellent | Good (Can be compromised by isotope effects) | Fair (Cannot correct for analyte-specific variations) |
| Precision | Excellent | Good | Fair |
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires rigorous validation to ensure its performance is reliable and fit for purpose. The validation of the described method should be performed in accordance with guidelines from regulatory bodies such as the FDA and ICH.[6][7]
The following diagram outlines the key parameters for bioanalytical method validation.
The following table summarizes the typical acceptance criteria for these validation parameters.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[8] |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[8] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible, but does not need to be 100%. |
| Stability | Analyte should be stable in the matrix under expected conditions (freeze-thaw, short-term, long-term). |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the quantification. |
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for accurate and precise quantification of fructose in complex matrices by LC-MS/MS. While both deuterated and ¹³C-labeled standards are available, the inherent physicochemical properties of ¹³C-labeled compounds make them the superior choice. D-Fructose-4,6-13C2 offers the ideal characteristics of an internal standard: perfect co-elution with the native analyte, excellent isotopic stability, and identical chemical behavior. By mitigating the risks of chromatographic isotope effects and label exchange associated with deuterated standards, D-Fructose-4,6-13C2 enables researchers to generate highly reliable and defensible quantitative data. For any laboratory committed to the highest standards of scientific integrity and analytical accuracy in metabolic research, D-Fructose-4,6-13C2 represents the gold standard for fructose quantification.
References
-
Petterson, D. S., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120456. [Link]
-
Romspray, A., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6496-6504. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
-
Greibe, E., et al. (2022). Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices. Biomedical Chromatography, 36(6), e5350. [Link]
-
Romer, Labs. (n.d.). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]
-
Liaw, L., et al. (2012). Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 3(6). [Link]
-
Wang, J., et al. (2021). Development and validation of a quantitative ultra performance LC ® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma. Bioanalysis, 13(15), 1185-1198. [Link]
-
van der Made, T. K., et al. (2020). Development and validation of a UPLC-MS/MS method to quantify fructose in serum and urine. Clinical Chemistry and Laboratory Medicine (CCLM), 58(11), 1859-1867. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Ntaflos, A. H., et al. (2018). A mass spectrometric study of glucose, sucrose, and fructose using an inductively coupled plasma and electrospray ionization. Journal of Analytical Atomic Spectrometry, 33(1), 119-127. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
Diepeveen-de Bruin, M., et al. (2023). Development and validation of a UPLC-MS/MS method for the quantification of sugars and non-nutritive sweeteners in human urine. Journal of Chromatography B, 1222, 123701. [Link]
-
Angel, P. M., & Orlando, R. (2007). A multidimensional mass spectrometry-based workflow for de novo structural elucidation of oligosaccharides from polysaccharides. Journal of the American Society for Mass Spectrometry, 18(9), 1696-1708. [Link]
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
Li, L., et al. (2024). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Molecules, 29(3), 675. [Link]
Sources
- 1. ukisotope.com [ukisotope.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Reproducibility of Metabolic Flux Data Using D-Fructose-4,6-13C2
Part 1: Executive Summary & Scientific Rationale
In the landscape of metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological picture.[1] While [U-13C6]-Glucose remains the "gold standard" for global flux estimation, it acts as a blunt instrument, often obscuring the fine-grain dynamics of triose phosphate cycling and the non-oxidative Pentose Phosphate Pathway (PPP).
D-Fructose-4,6-13C2 represents a high-precision "scalpel." Unlike uniformly labeled tracers, this specific isotopomer is engineered to probe the symmetry of the aldolase reaction and the equilibration of the triose phosphate pool. By labeling specific carbons that partition asymmetrically during cleavage, researchers can mathematically decouple glycolytic flux from pentose cycling with superior reproducibility in systems where fructose is a primary substrate (e.g., hepatic fructolysis or fructose-driven tumorigenesis).
The Core Mechanism: Why 4,6-13C2?
The utility of D-Fructose-4,6-13C2 hinges on the atom mapping during the aldolase cleavage of Fructose-1,6-bisphosphate (F1,6BP):
-
The Input: Fructose-1,6-bisphosphate is labeled at C4 and C6 .
-
The Cleavage (Aldolase): F1,6BP splits into two trioses:
-
DHAP (Top half, C1-C3): Contains original C1, C2, C3. Result: Unlabeled.
-
GAP (Bottom half, C4-C6): Contains original C4, C5, C6. Result: Doubly Labeled.
-
-
The Readout:
-
The Glyceraldehyde-3-Phosphate (GAP) produced carries the label at its C1 (aldehyde) and C3 (phosphate) positions.
-
Crucial Differentiator: If Triose Phosphate Isomerase (TPI) is fully active, the label equilibrates to DHAP. If TPI is rate-limiting or if there is channeling, the label distribution remains asymmetric. [U-13C] tracers cannot detect this asymmetry because both fragments are fully labeled.
-
Part 2: Comparative Analysis
The following table contrasts D-Fructose-4,6-13C2 with the most common alternatives.
Table 1: Tracer Performance Matrix
| Feature | D-Fructose-4,6-13C2 (The Specialist) | [U-13C6]-Glucose (The Standard) | [1,2-13C2]-Glucose (The PPP Standard) |
| Primary Application | Triose cycling, Aldolase symmetry, Fructolysis vs. Glycolysis. | Global carbon mapping, TCA cycle anaplerosis. | Oxidative PPP flux (CO2 release). |
| Triose Resolution | High: Distinguishes GAP (labeled) from DHAP (unlabeled) origin. | Low: Both GAP and DHAP are uniformly labeled (M+3). | Medium: Produces M+1/M+2 fragments, but complex scrambling. |
| PPP Sensitivity | High (Non-Oxidative): Labels retained in specific pentose fragments. | Low: Dilution of label makes specific pathway attribution difficult. | High (Oxidative): C1 is lost as CO2; M+1 ratio indicates flux. |
| Reproducibility Risk | Moderate: Requires high-sensitivity MS (M+2 detection). | Low: Strong M+6 signals are easy to detect. | Low: Well-established models exist. |
| Cost Efficiency | Lower (Targeted synthesis). | High (Commodity chemical). | Moderate. |
Part 3: Visualization of Metabolic Fate[2]
The following diagram illustrates the atom mapping of D-Fructose-4,6-13C2 compared to [U-13C] Glucose, highlighting the unique asymmetry generated after aldolase cleavage.
Figure 1: Atom mapping of D-Fructose-4,6-13C2. Note that Aldolase cleavage results in one unlabeled triose (DHAP) and one doubly labeled triose (GAP), creating a unique asymmetry for flux calculation.
Part 4: Validated Experimental Protocol
To ensure reproducibility, the experimental workflow must prevent "back-flux" scrambling during the quenching phase. The following protocol is optimized for LC-MS/MS analysis of anionic metabolites (sugar phosphates).
Phase 1: Tracer Incubation
-
Cell Culture: Seed cells (e.g., HepG2 or HuH7 for fructolysis studies) in 6-well plates.
-
Starvation: Wash cells 2x with PBS and incubate in glucose/fructose-free DMEM for 1 hour to deplete endogenous glycolytic intermediates.
-
Pulse: Replace medium with DMEM containing 10 mM D-Fructose-4,6-13C2 .
-
Note: If comparing to glucose, ensure molar equivalents are maintained.
-
-
Time Points:
-
Kinetic Flux: 5, 15, 30 minutes (Non-steady state).
-
Isotopic Steady State: 6–24 hours (depending on cell doubling time).
-
Phase 2: Metabolism Quenching (Critical Step)
Causality: Enzymatic reactions must be stopped instantly. Slow quenching allows TPI to equilibrate the specific 4,6-label, destroying the unique signal of this tracer.
-
Rapid Quench: Remove plates, aspirate medium, and immediately add 1 mL of -80°C 80:20 Methanol:Water .
-
Extraction: Scrape cells on dry ice. Transfer to pre-chilled tubes.
-
Lysis: Vortex vigorously for 10 minutes at 4°C.
-
Clarification: Centrifuge at 16,000 x g for 10 mins at 4°C. Collect supernatant.
Phase 3: LC-MS/MS Analysis
Instrument: Q-Exactive (Orbitrap) or Triple Quadrupole. Column: HILIC (e.g., iHILIC-Fusion or BEH Amide) is required for polar sugar phosphates.
Targeted Mass Transitions (Negative Mode):
| Metabolite | Formula | Parent m/z (M+0) | Target m/z (M+2) | Rationale |
| Fructose-1,6-BP | C6H14O12P2 | 339.01 | 341.02 | Substrate Verification |
| GAP / DHAP | C3H7O6P | 169.00 | 171.01 | Primary Readout |
| PEP | C3H5O6P | 167.98 | 169.99 | Downstream Flux |
| Lactate | C3H6O3 | 89.02 | 91.03 | End Product |
Part 5: Data Interpretation & Reproducibility Analysis
The Symmetry Index (SI)
The reproducibility of data using D-Fructose-4,6-13C2 is best validated by calculating the Symmetry Index of the triose pool.
-
Scenario A (SI ≈ 1.0): Complete equilibration. TPI is extremely fast relative to glycolytic flux. The label from GAP has fully mixed into DHAP.
-
Scenario B (SI > 1.0): Incomplete equilibration. High glycolytic flux is draining GAP faster than TPI can equilibrate it. This is a high-value biological insight unique to this tracer.
Common Reproducibility Pitfalls
-
Label Scrambling via Pentose Phosphate Pathway: In the non-oxidative PPP, Transaldolase transfers a C3 unit. If Fructose-6-P (labeled at 4,6) enters the PPP, the label position shifts.
-
Check: Monitor Sedoheptulose-7-Phosphate (S7P). If S7P shows unexpected isotopomers (e.g., M+1 instead of M+2), non-canonical scrambling is occurring.
-
-
Natural Abundance Correction: Because the signal of interest is often M+2, it must be corrected for the natural abundance of 13C (1.1%) in the backbone. Use software like IsoCor or Polly for matrix-based correction.
Workflow Diagram
Figure 2: Analytical workflow for D-Fructose-4,6-13C2 metabolic flux analysis.
References
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.
-
Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.
-
Jang, C., et al. (2018).[2] "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism.
-
Lu, W., et al. (2017). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols.
-
Crown, S. B., & Antoniewicz, M. R. (2013). "Publishing 13C metabolic flux analysis studies: A review and recommendations." Metabolic Engineering.
Sources
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for D-Fructose-4,6-13C2
Executive Summary & Substance Profile[1][2]
D-Fructose-4,6-13C2 is a stable isotope-labeled monosaccharide used primarily in metabolic flux analysis and NMR spectroscopy.[1] Unlike Carbon-14 (
Effective disposal relies on distinguishing between "regulatory hazard" (which this substance lacks) and "operational hygiene" (which prevents biological contamination of plumbing systems).
Substance Identification Table
| Property | Specification |
| Chemical Name | D-Fructose-4,6- |
| CAS Number (Unlabeled) | 57-48-7 |
| Isotope Nature | Stable Isotope (Non-Radioactive) |
| GHS Classification | Not Classified (Non-hazardous) |
| Physical State | White crystalline solid or powder |
| Solubility | Highly soluble in water |
| Biological Oxygen Demand (BOD) | High (~1.07 mg O |
Hazard Assessment & Safety Logic
As a Senior Application Scientist, I must emphasize that while D-Fructose-4,6-13C2 is chemically benign, it poses a biological infrastructure risk .[1]
-
No Radioactivity: It contains stable
C isotopes. It does not require decay-in-storage or disposal via a Radiation Safety Officer (RSO).[1] -
BOD Load: Sugars are excellent bacterial nutrients. Disposing of high concentrations down the drain can cause rapid bacterial blooms in P-traps and plumbing lines, leading to "bio-slime" blockages and foul odors.
-
"White Powder" Protocol: In a shared facility, unidentified white powders in regular trash cans can trigger unnecessary hazmat alarms. Always label disposal containers clearly.
Disposal Decision Workflow
The following logic gate ensures compliance with both environmental regulations and laboratory best practices.
Figure 1: Logical decision tree for the disposal of stable isotope-labeled carbohydrates. Note that local EHS regulations always supersede this guide.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure or Residual)
Applicability: Expired powder, spill cleanup residues, or contaminated weighing boats.
-
Container Selection: Use a rigid, wide-mouth container (HDPE or Glass). Do not use red "biohazard" bags unless the material is actually biologically contaminated.
-
Labeling: Apply a label reading: "Non-Hazardous Chemical Waste: D-Fructose-13C".
-
Expert Insight: Although legal to trash in some jurisdictions, professional labs avoid putting chemical powders in regular trash to prevent custodial staff anxiety.
-
-
Disposal Action: Cap tightly and transfer to your facility’s chemical waste accumulation area.
Protocol B: Aqueous Solutions (Drain Disposal)
Applicability: Dilute solutions (buffers, media) containing D-Fructose-4,6-13C2.[1] Prerequisite: Verify your facility's wastewater permit allows for organic loading.
-
Assessment: Ensure pH is between 5.5 and 9.5.
-
Dilution Factor: The solution must be flushed with at least 100 volumes of water .
-
Mechanism:[2] High sugar concentrations create osmotic shock to wastewater bacteria or, conversely, rapid fermentation in pipes. Dilution mitigates both.
-
-
Execution:
-
Turn on cold tap water to a moderate flow.
-
Slowly pour the solution into the drain.
-
Let water run for 2 minutes after pouring is complete.
-
-
Prohibition: NEVER pour into a drain if the solution contains:
Protocol C: Mixed Chemical Waste
Applicability: Eluents from HPLC/LC-MS containing organic modifiers (Acetonitrile, Methanol).
-
Classification: The hazard is driven by the solvent , not the fructose.
-
Segregation: Collect in a solvent waste carboy (e.g., "Halogenated" or "Non-Halogenated").
-
Labeling: List all components.
-
Example: "Acetonitrile (50%), Water (50%), Trace D-Fructose-13C."[1]
-
-
Disposal: Hand over to your licensed hazardous waste contractor.
Scientific Rationale: The BOD Factor
Why do we regulate the disposal of non-toxic sugars? The answer lies in Biological Oxygen Demand (BOD) .
When fructose enters a water system, aerobic bacteria metabolize it using the following stoichiometry:
[1]-
The Cost: Metabolizing 1 gram of Fructose requires approximately 1.07 grams of dissolved oxygen.
-
The Impact: If a lab dumps 1 kg of fructose down the drain, it strips the oxygen from roughly 100,000 liters of water. This creates hypoxic zones that kill aquatic life and disrupt the bacterial balance of the municipal treatment plant.
Self-Validating Check:
-
If your waste solution is thick, syrupy, or >10% w/v, it has a BOD load too high for direct drain disposal. Dilute or Containerize.
References
-
PubChem. (2023). D-Fructose Compound Summary (CID 5984). National Library of Medicine. Retrieved from [Link]
-
University of Wisconsin-Madison. (2023). Disposal of Used/Unwanted Chemicals. Safety Department. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
